Isotridecyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94247-05-9 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
11-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3 |
InChI Key |
XWQPYRZLNKQZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Synthesis Methodologies for Isotridecyl Methacrylate Monomer
Catalytic Oxidation and Esterification Routes to Methacrylic Esters
The synthesis of methacrylic esters, such as isotridecyl methacrylate (B99206), often involves catalytic oxidation followed by esterification. A common pathway begins with the oxidation of isobutylene (B52900) or methacrolein (B123484) to produce methacrylic acid (MAA). researchgate.netmdpi.com This MAA is then esterified with the corresponding alcohol, in this case, isotridecanol (B73481), to yield the desired methacrylate ester.
Recent advancements have focused on direct oxidative esterification, a one-pot process that combines oxidation and esterification. mdpi.com This method can utilize oxygen or air as a green oxidant and often employs multifunctional catalysts. mdpi.com For instance, gold-based catalysts supported on mixed metal oxides like CeO2–Mg(OH)2 have shown high activity and selectivity in the direct oxidative esterification of methacrolein with methanol (B129727) to produce methyl methacrylate. mdpi.com Similarly, bimetallic catalysts such as Pd-Pb supported on hydrophobic styrene-divinylbenzene copolymers have demonstrated high reaction rates and product selectivity under mild conditions. acs.org While these examples focus on methyl methacrylate, the principles can be extended to the synthesis of other methacrylates like isotridecyl methacrylate.
| Catalyst | Support | Key Findings | Reference |
|---|---|---|---|
| Au | CeO2–Mg(OH)2 | High activity and selectivity due to controlled metal-support interactions. | mdpi.com |
| Pd-Pb | Styrene-divinylbenzene (SDB) | High reaction rate and product selectivity under mild conditions. | acs.org |
| Au | ZnO with silicon shell | Hydrophobic nature reduces the negative impact of water on the reaction. | mdpi.com |
| Au | Manganese-Cerium Oxide (MnCeOx) | High conversion (99.9%) and selectivity (90.6%) due to high reducibility and basic sites. | acs.org |
Acetone-Cyanohydrin Process Derivatives for Methacrylate Synthesis
A well-established industrial method for producing methacrylates, particularly methyl methacrylate (MMA), is the acetone-cyanohydrin (ACH) process. google.comosti.gov This process starts with the reaction of acetone (B3395972) and hydrogen cyanide to form acetone cyanohydrin. chemsky-cn.comwikipedia.org The ACH is then treated with sulfuric acid to produce a sulfate (B86663) ester of methacrylamide, which upon methanolysis, yields methyl methacrylate and ammonium (B1175870) bisulfate. wikipedia.org
While this route is a major source of MMA, it can be adapted for other methacrylates. The key intermediate, methacrylic acid, can be derived from this process and subsequently esterified with other alcohols like isotridecanol to produce the corresponding esters. However, the ACH process involves highly toxic hydrogen cyanide and generates significant amounts of ammonium sulfate as a byproduct, posing environmental and handling challenges. osti.gov
The production of acetone cyanohydrin itself involves reacting acetone with hydrogen cyanide, often generated in situ from sodium cyanide and an acid, in the presence of a basic catalyst. chemsky-cn.com The crude ACH is then stabilized and purified before being used in subsequent steps. google.com
Advancements in Sustainable and Environmentally Benign Synthesis Approaches
Growing environmental concerns have spurred research into more sustainable methods for producing chemicals, including this compound. These efforts focus on utilizing renewable feedstocks and developing greener synthesis routes.
This compound is considered to be derivable from sustainable resources, with tridecyl methacrylate (TDMA) being derived from natural oils. wiley.com The broader movement towards a bio-based economy encourages the use of biomass for producing chemicals and polymers to reduce reliance on fossil fuels. ieabioenergy.com Bio-based feedstocks can be sourced from various plants, animals, and microorganisms. polymerexpert.biz
The "mass balance approach" is a strategy that facilitates the integration of bio-based feedstocks into existing chemical production chains. european-bioplastics.org In this approach, renewable feedstocks are mixed with traditional fossil-based ones at the beginning of the production process. The bio-based content is then allocated to specific end products, allowing companies to claim a certain percentage of bio-based material without needing a fully segregated production line. ieabioenergy.comeuropean-bioplastics.org This method is crucial for scaling up the use of bio-naphtha and other bio-based materials in polymer production. european-bioplastics.org
For methacrylates, this means that the alcohol component (isotridecanol) or the methacrylic acid itself could potentially be derived from biological sources. For instance, bio-butanol, a precursor for some acrylates, can be produced from the fermentation of glucose. acs.org Similarly, research is ongoing to produce methacrylic acid from renewable resources like lactic acid. acs.org
Efforts to develop more environmentally friendly synthesis methods for methacrylates focus on reducing hazardous waste and energy consumption. Photoinduced polymerization is one such "green technology" due to its low energy requirements and solvent-free nature. researchgate.net While this applies more to the polymerization of the monomer, the synthesis of the monomer itself is also seeing innovation.
The development of thermoresponsive shape-memory photopolymers from bio-based monomers like tetrahydrofurfuryl acrylate (B77674) and tridecyl methacrylate highlights the push towards sustainable materials. mdpi.com Similarly, novel vanillin-based photopolymers have been created using tridecyl methacrylate, showcasing the versatility of this monomer in creating bio-based materials. mdpi.com
Catalytic advancements also play a significant role. The use of solid acid catalysts or enzymatic catalysts for esterification can reduce the waste associated with traditional acid catalysts. Research into direct synthesis routes that bypass intermediate steps, such as the direct conversion of isobutane (B21531) to methacrolein over mixed oxide catalysts, also contributes to a more sustainable production process. mdpi.com
Impurity Profiles and Purification Strategies for this compound
The purity of this compound is crucial for its subsequent polymerization and the properties of the final polymer. Impurities can arise from the raw materials, side reactions during synthesis, or degradation during storage.
When using bio-based feedstocks, the impurity profile can be more complex. For example, bio-butanol can contain other alcohols like 1-propanol (B7761284) and isobutanol, which can lead to the formation of corresponding acrylate impurities during esterification. acs.org Similarly, if the methacrylic acid is derived from bio-sources, it may contain other organic acids like acetic and propionic acid. acs.org
Purification of the final product is therefore a critical step. Common purification techniques include:
Distillation: To separate the desired methacrylate from unreacted starting materials and byproducts with different boiling points. chemsky-cn.com
Washing: To remove water-soluble impurities and catalysts.
Adsorption: Using specific adsorbents to remove trace impurities.
To prevent premature polymerization during storage, a stabilizer such as hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ) is typically added. basf.com The presence of oxygen is necessary for the stabilizer to function effectively, so this compound must be stored under air, not inert gases. jamorin.combasf.com The storage temperature should not exceed 35°C to ensure stability. jamorin.combasf.com
Polymerization Mechanisms and Kinetics of Isotridecyl Methacrylate Systems
Conventional Free Radical Polymerization of Isotridecyl Methacrylate (B99206)
Initiation Mechanism and Initiator Efficiency Studies
The initiation stage involves the generation of active radical species that can attack a monomer molecule. This is typically achieved through the homolytic decomposition of a thermally unstable initiator. youtube.com Common initiators for methacrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). evitachem.comacs.org The decomposition of the initiator creates a pair of primary radicals.
The efficiency of these primary radicals in starting a polymer chain is a critical parameter known as initiator efficiency (ƒ). iupac.org This efficiency is defined as the fraction of radicals generated from the initiator that successfully initiate the growth of a polymer chain. iupac.org Not all generated radicals contribute to initiation due to the "cage effect," where the newly formed radicals are trapped in a "cage" of surrounding solvent or monomer molecules and may recombine before they can diffuse apart and react with a monomer. iupac.org Generally, peroxy initiators exhibit higher efficiencies compared to azo compounds. acs.org
The concentration of the initiator significantly impacts the polymerization rate. An increase in initiator concentration leads to a higher population of generated radicals, resulting in a faster polymerization rate and a shorter time to reach the maximum rate. nih.govnih.gov However, an excessively high initiator concentration can lead to a decrease in mechanical properties due to the formation of a more heterogeneous polymer network. nih.gov Studies on similar methacrylate systems demonstrate this relationship clearly.
Table 1: Effect of Initiator (BPO) Concentration on Polymerization Kinetics of a Methacrylate System Data derived from a study on methacrylate bone cement with a constant co-initiator concentration. nih.govresearchgate.net
| BPO Concentration (wt. %) | Maximum Polymerization Rate (Rpmax) (s-1) | Time to Reach Rpmax (s) | Final Double Bond Conversion (%) |
|---|---|---|---|
| 0.05 | 0.00065 | 1580 | 86 |
| 0.1 | 0.00095 | 1330 | 74 |
| 0.2 | 0.00125 | 1050 | 92 |
| 0.3 | 0.00150 | 880 | 100 |
| 0.5 | 0.00175 | 680 | 94 |
Propagation Kinetics and Chain Length Dependence
Following initiation, the propagation stage consists of the sequential addition of monomer molecules to the growing polymer radical. youtube.com This process is highly exothermic and proceeds very rapidly, forming long polymer chains. The rate of this step is governed by the propagation rate coefficient (k_p_). For methacrylates, k_p_ values are typically in the range of several hundred to 10³ L·mol⁻¹·s⁻¹. cmu.edu
The reactivity of the propagating radical can be influenced by the nature of the last few monomer units at the chain end, a phenomenon known as the penultimate unit effect. acs.orgcmu.edu Furthermore, quantum chemical studies have explored the impact of the growing chain's length on propagation kinetics by modeling the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to monomers. ugent.be While specific kinetic data for isotridecyl methacrylate is not extensively reported, the general behavior can be inferred from studies on other methacrylates.
Table 2: Propagation Rate Coefficients (k_p_) for Various Methacrylates at 60°C Illustrative data to show typical values for the methacrylate family.
| Monomer | kp (L·mol-1·s-1) |
|---|---|
| Methyl Methacrylate (MMA) | 734 |
| Ethyl Methacrylate (EMA) | 780 |
| Butyl Methacrylate (BMA) | 830 |
| Dodecyl Methacrylate (DMA) | 910 |
Termination Mechanisms: Disproportionation vs. Combination
The growth of polymer chains is ultimately halted by termination reactions, which involve the bimolecular reaction of two growing radical chains. Two primary mechanisms exist for this process: combination and disproportionation. youtube.comyoutube.com
Combination (or Coupling): Two macroradicals join to form a single, longer "dead" polymer chain. The resulting molecular weight is the sum of the two individual chains. youtube.com
Disproportionation: One macroradical abstracts a hydrogen atom from the other. This results in two "dead" polymer chains: one with a saturated end group and another with a terminal double bond. researchgate.net
For methacrylate monomers, termination occurs predominantly through disproportionation. acs.orgresearchgate.net In contrast, monomers like styrene (B11656) terminate mainly by combination. acs.org The ratio of disproportionation to combination (D/C) is influenced by factors such as temperature and the molecular weight of the polymer chains. researchgate.net For poly(methyl methacrylate) radicals, the contribution of combination increases at higher temperatures. researchgate.net
Table 3: Disproportionation vs. Combination Ratios for Poly(methyl methacrylate) Radicals Data from a study using structurally well-defined polymer end radicals. researchgate.net
| Temperature (°C) | Molecular Weight (g/mol) | Disproportionation (%) | Combination (%) |
|---|---|---|---|
| 25 | ~3000 | 73 | 27 |
| 100 | ~3000 | 67 | 33 |
| 25 | >3000 | 73 | 27 |
| -20 | ~3000 | 78 | 22 |
Chain Transfer Reactions (to Monomer, Solvent, or Polymer)
The extent to which these reactions occur is quantified by the chain transfer constant (C_s_). The effect on polymerization depends on the rate of reinitiation by the new radical. rubbernews.com
Chain Transfer to Monomer: For methacrylates, the rate of chain transfer to the monomer is generally considered to be low. cmu.edu
Chain Transfer to Solvent: The choice of solvent can significantly influence molecular weight. Solvents with easily abstractable atoms will have higher chain transfer constants. rubbernews.com
Chain Transfer to Polymer: This intermolecular reaction involves a growing macroradical abstracting an atom from a "dead" polymer chain. This creates a new radical site on the polymer backbone, which can then propagate with monomer units, leading to the formation of branched polymers. rubbernews.com
Table 4: Chain Transfer Constants (C_s_) for Methyl Methacrylate (MMA) with Various Agents at 60°C Illustrative data showing the relative effectiveness of different types of molecules in chain transfer.
| Transfer Agent | Type | Chain Transfer Constant (Cs) |
|---|---|---|
| Methyl Methacrylate | Monomer | 2 x 10-5 |
| Benzene | Solvent | 0.18 x 10-4 |
| Toluene | Solvent | 0.52 x 10-4 |
| n-Dodecyl Mercaptan | CTA | 0.67 |
Secondary Reaction Pathways in Radical Polymerization
In addition to the primary steps of initiation, propagation, and termination, several secondary reaction pathways can occur during the free radical polymerization of acrylic and methacrylic monomers. These reactions, which include backbiting and β-scission, become particularly significant at higher temperatures and can greatly influence the final polymer architecture, leading to branching and changes in molecular weight distribution. acs.orgacs.org
Backbiting is an intramolecular chain transfer reaction where the radical at the end of a growing chain abstracts a hydrogen atom from a carbon on its own backbone. researchgate.net This process transforms the reactive chain-end radical into a more stable tertiary mid-chain radical (MCR). drexel.eduresearchgate.net
This phenomenon is particularly prevalent in the polymerization of acrylates due to the presence of abstractable tertiary hydrogens on the polymer backbone. researchgate.net The most energetically favorable backbiting mechanism is a 1,5-hydrogen transfer, which proceeds through a six-membered ring transition state. semanticscholar.orgwestlake.edu.cn The resulting MCR can then add monomer, leading to the formation of a short-chain branch. mdpi.com
While less common in methacrylates due to the absence of tertiary hydrogens on the backbone, the potential for hydrogen abstraction from the ester side group exists. The formation of MCRs, regardless of the monomer, introduces significant complexity. These MCRs can not only propagate to form branches but can also undergo a chain-scission reaction (β-scission), which results in a macromonomer with a terminal double bond and a new secondary radical. mdpi.com At high temperatures, MCRs may also migrate along the polymer chain before reacting further. mdpi.comdntb.gov.ua
Long Chain Branching Formation
In the free-radical polymerization of methacrylate monomers, long-chain branching primarily occurs through a "chain transfer to polymer" mechanism. This process involves the abstraction of a hydrogen atom from the backbone or side chain of a "dead" polymer chain by a propagating macroradical. This event terminates the original propagating chain and creates a new radical center on the polymer backbone, from which a new polymer chain (a long-chain branch) can grow.
The rate and extent of long-chain branching are influenced by several factors, including temperature, monomer concentration, and the chemical structure of the monomer. For this compound, the presence of a branched C13 alkyl chain introduces numerous tertiary hydrogen atoms. These hydrogens are generally more susceptible to abstraction than primary or secondary hydrogens, potentially increasing the probability of chain transfer to the polymer side chain compared to linear long-chain methacrylates.
The general mechanism can be represented as:
Hydrogen Abstraction: A propagating radical (P•) abstracts a hydrogen atom from a polymer chain (P-H), creating a mid-chain radical (P'•). P• + P-H → P-H + P'•
Branch Propagation: The newly formed mid-chain radical (P'•) initiates the polymerization of monomer (M), forming a branch. P'• + n(M) → P'-(M)n•
While specific kinetic data for ITDMA is not extensively documented, studies on related acrylate (B77674) and methacrylate systems show that the rate of intramolecular and intermolecular chain transfer increases with temperature due to the higher activation energy of these reactions compared to propagation. acs.orgmdpi.com Chain transfer to polymer results in the formation of branched structures, which can significantly impact the rheological properties of the resulting material. rubbernews.com
β-Scission Processes
β-scission is a chain-breaking reaction that occurs at high temperatures in radical polymerization. researchgate.net It is the cleavage of a carbon-carbon bond at the β-position relative to a radical center. This process is particularly relevant for tertiary mid-chain radicals formed via hydrogen abstraction (as described in the long-chain branching section). The scission of the polymer backbone results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller chain-end radical.
For a mid-chain radical on a poly(methacrylate) backbone, β-scission can lead to chain cleavage:
CH₂-C•(COOR)-CH₂ → CH=C(COOR) + •CH₂
Macromonomer Carrier Propagation
Macromonomers, whether formed intentionally or as a byproduct of side reactions like β-scission or catalytic chain transfer, are oligomeric or polymeric chains containing a polymerizable end-group. researchgate.net These species can act as large monomers and participate in subsequent polymerization steps, a process sometimes referred to as macromonomer carrier propagation. The incorporation of a macromonomer into a growing polymer chain is a primary method for creating graft copolymers or branched polymers.
The propagation kinetics of macromonomers are distinct from those of small-molecule monomers. The large size of the macromonomer often results in significant steric hindrance and reduced diffusivity, which can lead to a lower propagation rate coefficient (k_p) compared to its small-molecule analogue. scispace.com However, studies on polylactic acid-based methacrylate macromonomers have shown that their k_p values can be elevated compared to methyl methacrylate, suggesting that the nature of the substituents beyond the methacrylate group can influence reactivity. rsc.org
Depropagation Kinetics
Depropagation is the reverse of the propagation reaction, where a monomer unit is eliminated from the end of a propagating macroradical. It is an equilibrium process that becomes kinetically significant as the polymerization temperature approaches the ceiling temperature (Tc). nih.gov
P_(n)• ⇌ P_(n-1)• + M
The ceiling temperature is the temperature at which the rate of propagation equals the rate of depropagation for a given monomer concentration. Above Tc, polymerization is thermodynamically unfavorable. For methacrylates, Tc is highly dependent on the steric bulk of the ester side chain. Bulkier substituents lead to increased steric hindrance in the polymer chain, which lowers the enthalpy of polymerization and, consequently, reduces the ceiling temperature. nih.gov
| Monomer | Side Chain Structure | Effect on Ceiling Temperature (Qualitative) | Reference |
| Methyl Methacrylate | -CH₃ | High (Reference) | researchgate.net |
| Butyl Methacrylate | -C₄H₉ | Lower than MMA | rsc.org |
| Phenyl Methacrylate | -C₆H₅ | Lower due to bulk | nih.gov |
| This compound | Branched -C₁₃H₂₇ | Expected to be significantly lower than MMA due to steric hindrance | nih.gov |
Controlled Radical Polymerization (CRP) of this compound
Controlled radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species.
Nitroxide-Mediated Polymerization (NMP) of C13MA
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that uses a stable nitroxide radical to reversibly trap the propagating polymer radical, forming a dormant alkoxyamine species. Thermal cleavage of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth.
The homopolymerization of methacrylates via NMP is often challenging due to side reactions at the high temperatures typically required. rsc.org A common strategy to overcome this is the addition of a small amount of a "controlling" comonomer, such as styrene or acrylonitrile (B1666552) (AN), which helps maintain the equilibrium between active and dormant species more effectively.
Controlled Chain Growth and Molecular Weight Control
Research has demonstrated the successful NMP of this compound (referred to as C13MA or TDMA) in the presence of acrylonitrile as a controlling comonomer. researchgate.net Using the unimolecular initiator BlocBuilder-MA™, controlled polymerization of C13MA-rich compositions was achieved at 100 °C. The polymerization exhibited key characteristics of a controlled process:
A linear increase in number-average molecular weight (M_n) with monomer conversion.
Low dispersity values (Đ < 1.5), indicating a narrow molecular weight distribution.
These findings confirm that NMP is a viable method for producing well-defined polymers containing ITDMA. The ability to control the molecular weight is critical for tuning the physical and mechanical properties of the final material. For example, a study involving the copolymerization of C13MA with isobornyl methacrylate (IBOMA) and AN showed that chain growth was linear up to approximately 60% conversion with dispersities remaining low. researchgate.net
The table below presents representative data from the NMP of a C13MA-rich statistical copolymer with acrylonitrile, illustrating the controlled nature of the polymerization.
| Time (min) | Conversion (%) | M_n ( g/mol ) | Dispersity (Đ) |
| 30 | 18 | 6,100 | 1.35 |
| 60 | 29 | 8,900 | 1.38 |
| 90 | 36 | 10,500 | 1.40 |
| 120 | 41 | 11,700 | 1.41 |
| Data adapted from a representative NMP of a tridecyl methacrylate and acrylonitrile statistical copolymer system. researchgate.net |
This controlled behavior also allows for the synthesis of more complex architectures, such as block copolymers. A poly(IBOMA-stat-AN) macroinitiator was successfully chain-extended with a mixture of C13MA and AN, demonstrating the "living" character of the chain ends and the potential to create novel block copolymers incorporating the flexible C13MA segment. researchgate.net
Atom Transfer Radical Polymerization (ATRP) of C13MA
Atom Transfer Radical Polymerization (ATRP) is a highly versatile RDRP method for polymerizing methacrylates, offering excellent control over molecular weight, dispersity, and polymer architecture. It relies on the reversible activation of a dormant alkyl halide species by a transition metal complex.
A hallmark of a controlled polymerization is the ability to target a predetermined molecular weight that increases linearly with monomer conversion while maintaining a narrow molecular weight distribution. Activators Regenerated by Electron Transfer (ARGET) ATRP, a variant that uses reducing agents to regenerate the activator and allows for lower catalyst concentrations, has been successfully applied to the polymerization of C13MA. researchgate.net
Homopolymers of C13MA (poly(C13MA)) and statistical copolymers with ethylene (B1197577) glycol dicyclopentenyl ether methacrylate (EGDEMA) have been synthesized via ARGET ATRP. These polymerizations yielded polymers with monomodal molecular weight distributions and number-average molecular weights (Mn) of approximately 12 kg/mol . The dispersity values (Đ) for these polymers ranged from 1.39 to 1.76, indicating a well-controlled process. researchgate.net The linear evolution of molecular weight with conversion is a characteristic feature of ATRP, ensuring that polymer chains grow uniformly. acs.orgmdpi.com
| Polymer System | Mn (kg mol⁻¹) | Dispersity (Đ) |
|---|---|---|
| Poly(C13MA) Homopolymer | ~12 | 1.39 - 1.76 |
| Poly(EGDEMA-stat-C13MA) | ~12 | 1.39 - 1.76 |
ATRP is exceptionally well-suited for the synthesis of complex macromolecular architectures due to the high retention of the terminal halogen atom, which can be reactivated to initiate the polymerization of a second monomer. This enables the creation of block, gradient, and statistical copolymers. acs.org
While specific studies on complex architectures of C13MA are limited, extensive research on analogous long-chain alkyl (meth)acrylates, such as octadecyl acrylate (OA) and octadecyl methacrylate (OMA), demonstrates the potential of ATRP. Well-defined AB diblock and ABA triblock copolymers have been synthesized using either poly(tert-butyl (meth)acrylate) or poly(octadecyl (meth)acrylate) as macroinitiators. acs.org For instance, a poly(tert-butyl methacrylate)-b-poly(octadecyl methacrylate) (ptBMA-b-pOMA) diblock copolymer was synthesized with an Mn of 52,000 g/mol and a low dispersity of 1.12. acs.org The ability to control the sequence of monomer addition allows for precise tailoring of the final copolymer structure and properties. This high degree of control is directly applicable to C13MA for creating novel materials.
The "living" nature of ATRP is contingent upon the preservation of the halogen atom at the polymer chain end. High chain-end fidelity is crucial for efficient reactivation and subsequent chain extension or post-polymerization modification. mdpi.comresearchgate.net
Studies on C13MA have confirmed its high chain-end fidelity through successful chain extension experiments. A poly(C13MA) macroinitiator was cleanly chain-extended with EGDEMA to synthesize a poly(C13MA)-b-poly(EGDEMA) diblock copolymer. The resulting block copolymer displayed two distinct glass transition temperatures, one for the poly(C13MA) block (-39°C) and another for the poly(EGDEMA) block (23.9°C), which confirms both successful reactivation of the macroinitiator and the formation of a microphase-separated block structure. researchgate.net This demonstrates that the terminal halogen of the poly(C13MA) chains remained largely intact and active for reinitiation.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of C13MA
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful RDRP technique known for its versatility and tolerance to a wide range of monomers and functional groups. The process is mediated by a thiocarbonylthio compound, known as a RAFT agent, which controls the polymerization.
While specific kinetic data for the RAFT polymerization of this compound are not widely published, studies on chemically similar long-chain alkyl methacrylates, such as lauryl methacrylate (LMA, C12) and stearyl methacrylate (SMA, C18), provide valuable insights into the expected behavior of C13MA.
Research on the RAFT polymerization of LMA has shown that the process is well-controlled, with the number-average degree of polymerization (Xn) increasing linearly with monomer conversion and dispersity values decreasing as the reaction progresses. rsc.org For LMA homopolymerization, final dispersities are typically between 1.0 and 1.5. rsc.org RAFT polymerization has also been effectively used in dispersion formulations to synthesize diblock copolymers. For example, a poly(N-(2-methacryloyloxy)ethyl pyrrolidone) (PNMEP) macro-RAFT agent was chain-extended with LMA to produce PNMEP-b-PLMA diblock copolymers with dispersities (Mw/Mn) at or below 1.40 and high LMA conversions (≥98%). rsc.org
Similarly, RAFT dispersion polymerization of methyl methacrylate using a poly(lauryl methacrylate) (PLMA) macro-RAFT agent in mineral oil resulted in diblock copolymers with narrow molecular weight distributions (Mw/Mn ≤ 1.39) and high monomer conversions (≥95%). acs.orgacs.org These examples strongly suggest that C13MA can be effectively polymerized via RAFT to produce well-defined homopolymers and block copolymers with low dispersity.
| Monomer | Polymer Architecture | Final Conversion (%) | Final Dispersity (Đ) | Reference |
|---|---|---|---|---|
| Lauryl Methacrylate (LMA) | Homopolymer | >95 | 1.0 - 1.5 | rsc.org |
| Lauryl Methacrylate (LMA) | PNMEP-b-PLMA Diblock | ≥98 | ≤1.40 | rsc.org |
| Methyl Methacrylate from PLMA macro-CTA | PLMA-b-PMMA Diblock | ≥95 | ≤1.39 | acs.org |
Heterogeneous Polymerization Systems Involving this compound
Heterogeneous polymerization, particularly emulsion polymerization, is a common industrial method for producing acrylic polymers. It involves polymerizing monomers in an aqueous medium with the aid of surfactants and a water-soluble initiator.
This compound (C13MA) can be effectively polymerized in emulsion systems to form stable latexes. jamorin.combasf.com As a highly hydrophobic monomer, its behavior within the complex, multiphase emulsion environment is governed by several key mechanistic steps.
Particle nucleation is the process by which new polymer particles are formed. In classical emulsion polymerization, two primary mechanisms are considered:
Micellar Nucleation: This mechanism is dominant when the surfactant concentration is above its critical micelle concentration (CMC). researchgate.net Surfactants form micelles that become swollen with the monomer. Radicals generated in the aqueous phase enter these monomer-swollen micelles, initiating polymerization and transforming them into nascent polymer particles. pcimag.com Given the very low water solubility of C13MA, this is the expected primary nucleation pathway in standard emulsion polymerization recipes. jamorin.com
Homogeneous Nucleation: This mechanism involves the initiation of monomer molecules dissolved in the aqueous phase. nih.gov The resulting oligomeric radical grows until it reaches a critical chain length, at which point it precipitates from the water phase, forming a primary particle. nih.gov This particle can then be stabilized by surfactant molecules. For highly water-insoluble monomers like C13MA, the concentration in the aqueous phase is extremely low, making homogeneous nucleation a less significant contributor compared to micellar nucleation, though it can become more relevant under monomer-starved or low-surfactant conditions. nih.gov
In an emulsion polymerization system, the monomer is distributed between several phases or "loci": large monomer droplets (0.1-10 µm), the continuous aqueous phase, surfactant micelles (5-10 nm), and the growing polymer particles swollen with monomer. researchgate.nettue.nl
This compound is a large, hydrophobic molecule with a high octanol-water partition coefficient (XLogP3 estimated at 7.5). nih.gov Consequently, its solubility in the aqueous phase is negligible. The vast majority of C13MA will partition into the organic phases: the monomer droplets, the interior of surfactant micelles, and the monomer-swollen polymer particles. researchgate.nettue.nl The monomer droplets act as reservoirs, supplying monomer to the growing polymer particles via diffusion through the aqueous phase. The primary locus of polymerization is within the monomer-swollen polymer particles, where the concentration of both monomer and radicals is high.
The choice of surfactant and initiator is critical in controlling the kinetics of the polymerization and the final properties of the latex, such as particle size, stability, and molecular weight. pcimag.comresearchgate.net
Surfactants: These molecules stabilize monomer droplets and polymer particles, preventing coagulation. pcimag.comresearchgate.net The type (anionic, cationic, non-ionic) and concentration of the surfactant directly influence the number of micelles available for nucleation, which in turn affects the final particle size; higher surfactant concentrations generally lead to a greater number of smaller particles. pcimag.comnih.gov For hydrophobic monomers like C13MA, an effective surfactant system is essential to emulsify the monomer and ensure colloidal stability throughout the reaction. researchgate.net
Initiators: The initiator type determines where the primary radicals are generated. Water-soluble initiators, such as ammonium (B1175870) or potassium persulfate, generate radicals in the aqueous phase. These radicals must then enter a micelle or particle to initiate polymerization. researchgate.net In contrast, oil-soluble initiators generate radicals directly within the monomer-rich organic phases, which can alter the nucleation mechanism and kinetics. The interaction between the initiator type (e.g., charged vs. neutral radicals) and the surfactant system can significantly influence the final particle size distribution. researchgate.net
The following table summarizes the general impact of surfactant and initiator choices on the emulsion polymerization of a hydrophobic monomer like C13MA.
| System Component | Variable | Expected Impact on Latex Properties |
|---|---|---|
| Surfactant | Increasing Concentration | Decreased particle size, Increased particle number, Enhanced colloidal stability |
| Anionic vs. Non-ionic | Anionic provides electrostatic stabilization; Non-ionic provides steric stabilization. Combination can improve overall stability. pcimag.com | |
| Initiator | Water-Soluble (e.g., Persulfate) | Promotes classical micellar and/or homogeneous nucleation. researchgate.net |
| Oil-Soluble (e.g., AIBN) | Can lead to initiation within monomer droplets, potentially broadening particle size distribution. |
Emulsion Polymerization of C13MA
Control over Particle Size and Morphology
The control over particle size and morphology is a critical aspect of polymerization, as it directly influences the final properties and applications of the resulting polymer. In methacrylate polymerization systems, several parameters can be manipulated to achieve desired particle characteristics.
For composite latex particles, the glass transition temperature (Tg) of the constituent polymers plays a significant role in dictating the final morphology. unh.edu By varying the Tg of one polymer phase while keeping the other constant, morphologies can be directed. For instance, when a hard second-stage polymer (with a Tg above the reaction temperature) is polymerized onto a softer seed latex, it tends to form a "core-shell" structure on the particle's exterior due to its limited mobility. unh.edu Conversely, a very soft and mobile second-stage polymer may form lobes on the surface of a hard seed latex, a configuration driven by the desire to minimize interfacial energy between the hydrophobic polymer and the aqueous phase. unh.edu
In dispersion polymerization of methacrylates like methyl methacrylate (MMA), particle size is influenced by several factors:
Temperature and Initiator: Particle size generally increases with higher polymerization temperatures and with increased concentration or decomposition rate of the initiator. semanticscholar.org
Stabilizer: The concentration and molecular weight of the polymeric stabilizer, such as poly(vinyl pyrrolidone) (PVP), directly impact particle size, with larger particles forming at higher concentrations and molecular weights. semanticscholar.org
Monomer Concentration: The relationship between monomer concentration and particle size can be complex, sometimes showing a minimum particle size at a specific concentration. semanticscholar.org
For composite particles made of elastic and glassy polymers, such as silicone and poly(methyl methacrylate) (PMMA), morphology can be controlled through seeded polymerization. The polymerization temperature can influence the size of the glassy PMMA domains within an elastic silicone matrix, creating a "sea-island" structure. rsc.org Furthermore, by adjusting the cross-linking of the seed particles and applying post-polymerization treatments like annealing, the morphology can be transitioned between sea-island and core-shell structures. rsc.org
Table 1: Factors Influencing Particle Size in Methacrylate Dispersion Polymerization
| Parameter | Effect on Particle Size | Reference |
| Polymerization Temperature | Increases with increasing temperature | semanticscholar.org |
| Initiator Concentration | Increases with increasing concentration | semanticscholar.org |
| Initiator Decomposition Rate | Increases with a higher decomposition rate | semanticscholar.org |
| Stabilizer Concentration | Increases with increasing concentration | semanticscholar.org |
| Stabilizer Molecular Weight | Increases with higher molecular weight | semanticscholar.org |
| Solvency of Dispersion Medium | Increases with better solvency | semanticscholar.org |
Microemulsion Polymerization of C13MA
Microemulsion polymerization offers a method to produce polymer nanoparticles within thermodynamically stable, transparent oil-in-water or water-in-oil systems. This technique is characterized by high surfactant concentrations and the formation of small, uniform monomer droplets (5-100 nm), which act as discrete nanoreactors. While advantageous for creating nanoparticles, this method typically involves low monomer content, in the range of 1-10 wt%. mcgill.ca
The kinetics of polymerization within the confined nanogeometries of a microemulsion differ significantly from bulk or solution polymerization. For multifunctional methacrylates, the polymerization process is often marked by autoacceleration and autodeceleration phenomena. imaging.org
Autodeceleration: Following autoacceleration, the reaction rate slows down as the propagation reaction itself becomes diffusion-controlled. The mobility of the monomer and reactive functional groups is severely restricted in the highly viscous, crosslinked network, causing the reaction to slow dramatically and often stop before complete conversion is achieved. imaging.org
The final monomer conversion is influenced by three key kinetic features: the nominal reaction rate, the conversion level at the onset of deceleration, and the extent of conversion after deceleration begins. imaging.org The onset of deceleration is primarily dictated by diffusion-controlled propagation and is related to the mobility of the reacting species. imaging.org
Continuous processes for generating polymer nanoparticles, including those made from methacrylates, can be achieved using microreactors. rsc.orgresearchgate.net These systems offer precise control over reaction parameters, leading to reproducible synthesis of monodisperse particles. rsc.org The principle often employed is nanoprecipitation, where a polymer solution is mixed with a non-solvent in a controlled manner within the microreactor channels. rsc.org
Key parameters governing the final particle size in a microreactor-based continuous process include:
Residence Time: Particle size tends to decrease with shorter residence times within the reactor. researchgate.net
Flow Rates: The ratio of the aqueous phase to the organic (polymer/monomer) phase influences particle size. An increase in the proportion of the organic phase typically leads to larger particles. researchgate.net
Polymer Concentration: The initial concentration of the polymer or monomer in the organic phase also affects the resulting particle dimensions. rsc.org
This continuous approach allows for efficient transformation of the polymer into nanoparticles, with high conversion efficiencies observed even at very short residence times. researchgate.net
Inverse microemulsion polymerization (IMEP) is a technique used to synthesize water-soluble polymers. In this method, an aqueous solution of a hydrophilic monomer is dispersed as nanodroplets within a continuous oil phase, stabilized by a water-in-oil surfactant. This approach can be adapted for synthesizing polymers with specific functionalities. For instance, polyampholyte microgels have been synthesized using the IMEP technique. nih.gov
The synthesis of water-soluble ionic terpolymers via IMEP has been shown to achieve high conversions and molecular weights. rsc.org The reaction temperature is a critical parameter; for one acrylamide-based system, the maximum molecular weight was achieved at 60 °C. rsc.org Compositional analysis of the resulting terpolymers indicated that the IMEP method facilitated a higher incorporation of a cationic monomer compared to a solution polymerization method, demonstrating the influence of the polymerization environment on copolymer composition. rsc.org
Suspension Polymerization of this compound
Suspension polymerization is a widely used industrial process for producing polymer beads with a diameter typically in the range of 50-2000 µm. In this heterogeneous process, droplets of the monomer, which is insoluble in the continuous phase (usually water), are dispersed by mechanical agitation. Polymerization is initiated by a monomer-soluble initiator within these droplets. scispace.com
This technique offers several advantages over bulk polymerization, such as better heat dissipation and control over viscosity, allowing for high monomer conversions. scispace.com The size distribution of the final polymer beads is largely determined by the operating conditions that control drop breakage and coalescence, such as agitation rate (Reynolds Number) and the choice of suspending agent (stabilizer). scispace.com
Nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization, has been successfully applied to the suspension polymerization of methacrylates. researchgate.net This allows for the synthesis of poly(methacrylic) resins with controlled molecular weight and complex architectures in a scalable manner. researchgate.net By carefully selecting the nitroxide mediator, partitioning between the aqueous and organic phases can be controlled to inhibit polymerization in the aqueous phase, preventing the formation of undesired fine particles from emulsion polymerization. researchgate.net
Table 2: Comparison of Polymerization Techniques for Methacrylates
| Technique | Dispersed Phase | Continuous Phase | Particle/Droplet Size | Key Features |
| Microemulsion | Monomer (Oil) | Water | 5 - 100 nm | Thermodynamically stable, high surfactant content, low monomer content. mcgill.ca |
| Inverse Microemulsion | Monomer (Aqueous) | Oil | 5 - 100 nm | Used for water-soluble polymers, high conversion. nih.govrsc.org |
| Suspension | Monomer (Oil) | Water | 50 - 2000 µm | Mechanically agitated, good heat control, scalable. scispace.com |
Photo-Initiated Polymerization of this compound
Photo-initiated polymerization, or photopolymerization, utilizes light energy to generate radical species that initiate polymerization. This method offers spatial and temporal control over the polymerization process and can be conducted at ambient temperatures, eliminating the need for solvents. imaging.orgmdpi.com
The process typically involves a photoinitiator that absorbs light and decomposes into initiating radicals. mdpi.com For methacrylates, Type I photoinitiators, which undergo homolytic cleavage to produce two carbon-centered radicals upon irradiation, are common. mdpi.com The kinetics and final conversion can be influenced by the presence of oxygen, which can inhibit radical polymerization. However, some methacrylate systems derived from natural products like eugenol have shown the ability to self-initiate polymerization under light, especially in the presence of air, due to oxidation reactions. mdpi.com
The chain length of the resulting polymer is dependent on both photochemical and photonic parameters. For methyl methacrylate, it has been shown that decreasing the photoinitiator concentration leads to the formation of higher molecular weight polymers due to a lower concentration of photogenerated radicals. rsc.org Light intensity, however, may have a less significant influence on the final chain length. rsc.org
Furthermore, controlled/living photoradical polymerization of methacrylates can be achieved using a nitroxide mediator in the presence of a photosensitive salt that acts as an accelerator. mdpi.com This approach allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions compared to conventional free-radical photopolymerization. mdpi.com Another strategy involves dark-curing photoinitiators, which not only generate radicals upon irradiation but also release a species (like an amine) that can react with another component (like a peroxide) to continue generating radicals even after the light source is removed. nih.gov This "dark-curing" mechanism allows polymerization to proceed to high conversion even with a short initial light exposure. nih.gov
Radiation-Initiated Polymerization of this compound
Radiation-initiated polymerization is a method that utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive species (typically free radicals) that initiate the polymerization of monomers. This technique offers distinct advantages, including the ability to initiate polymerization at low temperatures without the need for chemical initiators, which can be beneficial for monomers with bulky side groups like this compound.
The polymerization of methacrylic acid derivatives with bulky substituents, such as isodecyl methacrylate, has been successfully achieved through radiation initiation using an electron beam. In a notable study, a mixture of isodecyl methacrylate (IDMA) and benzyl (B1604629) methacrylate (BzMA) was treated with a beam of accelerated electrons to initiate copolymerization. matec-conferences.org The initiation process involves the interaction of high-energy electrons with the monomer molecules, leading to the formation of radicals that can then propagate the polymer chain.
Key Parameters in Electron Beam-Initiated Polymerization:
| Parameter | Value |
| Electron Energy | 2.4 MeV |
| Pulse Beam Current | 320 mA |
| Pulse Duration | 0.6 ms |
| Pulse Repetition Rate | 2.5 Hz |
| Absorbed Dose | 20 NGy (J/g) |
| Data from a study on the radiation-initiated copolymerization of isodecyl and benzyl methacrylates. matec-conferences.org |
The kinetics of radiation-initiated polymerization are influenced by several factors, including the radiation dose, dose rate, and the chemical structure of the monomer. For methacrylates, the presence of the bulky isotridecyl group can influence the propagation and termination steps of the polymerization. The large side chain may create steric hindrance, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer.
Thermodynamic Considerations in this compound Polymerization
The feasibility and extent of a polymerization reaction are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_p). The relationship between Gibbs free energy, enthalpy (ΔH_p), and entropy (ΔS_p) of polymerization is given by the equation:
ΔG_p = ΔH_p - TΔS_p
For polymerization to be thermodynamically favorable, ΔG_p must be negative.
Enthalpy of Polymerization (ΔH_p):
The polymerization of vinyl monomers, including methacrylates, is generally an exothermic process, meaning ΔH_p is negative. This is primarily due to the conversion of a weaker π-bond in the monomer's carbon-carbon double bond into a stronger σ-bond in the polymer backbone. libretexts.org However, the magnitude of this exotherm can be influenced by the structure of the monomer.
For methacrylates, the presence of substituents on the double bond can lead to steric hindrance in the resulting polymer, which can decrease the magnitude of the heat of polymerization. nist.gov Large, branched substituents like the isotridecyl group are expected to cause significant steric interference between side groups in the polymer chain, leading to a less negative (lower) heat of polymerization compared to simpler methacrylates like methyl methacrylate. nist.gov
Entropy of Polymerization (ΔS_p):
Gibbs Free Energy and Ceiling Temperature (T_c):
Since the polymerization of this compound is an exothermic process (negative ΔH_p) with a decrease in entropy (negative ΔS_p), the spontaneity of the reaction is temperature-dependent. At lower temperatures, the favorable enthalpy term (ΔH_p) dominates, making ΔG_p negative and favoring polymerization. However, as the temperature (T) increases, the unfavorable entropy term (-TΔS_p) becomes more significant.
The ceiling temperature (T_c) is the temperature at which the rate of polymerization equals the rate of depolymerization, and the Gibbs free energy of polymerization is zero (ΔG_p = 0). Above the ceiling temperature, polymerization is thermodynamically unfavorable. The ceiling temperature can be calculated as:
T_c = ΔH_p / ΔS_p
For methacrylates, the ceiling temperature is influenced by the steric strain in the polymer. Monomers with bulky side chains that lead to greater steric hindrance in the polymer tend to have lower ceiling temperatures. While a specific ceiling temperature for this compound is not documented, a study on the nitroxide-mediated polymerization of a similar long-chain methacrylate, tridecyl methacrylate, provides some context. In copolymerizations, the incorporation of tridecyl methacrylate, which has a long aliphatic side chain, was shown to provide flexibility to the resulting resins. researchgate.net This flexibility can be indicative of less steric strain compared to more rigid bulky groups, which could in turn influence its thermodynamic parameters.
Illustrative Thermodynamic Data for Methacrylates:
| Compound | Heat of Polymerization (ΔH_p) (kcal/mol) |
| Methyl methacrylate | -13.0 |
| Ethyl methacrylate | -13.9 |
| n-Butyl methacrylate | -14.2 |
| This data for simpler methacrylates illustrates the general range of heats of polymerization. It is expected that the value for this compound would be influenced by the steric effects of its large, branched alkyl group. nist.gov |
Copolymerization Strategies and Reactivity of Isotridecyl Methacrylate
Monomer Reactivity Ratios in Copolymerization Systems
Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. scielo.br The terminal model, which is widely applicable, assumes that the reactivity of the propagating chain end is determined solely by the identity of its terminal monomer unit. acs.org
Determination by Fineman-Ross, Kelen-Tudos, and Other Graphical Methods
Graphical methods are traditionally employed to determine monomer reactivity ratios from experimental data obtained at low monomer conversions. nih.gov These methods linearize the copolymer composition equation to allow for straightforward graphical analysis.
The Fineman-Ross (F-R) method rearranges the copolymerization equation into a linear form:
G = H * r1 - r2
where G and H are functions of the monomer feed composition and the resulting copolymer composition. A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to -r2. asianpubs.orgrsc.org
The Kelen-Tudos (K-T) method is a refinement of the F-R method that introduces an arbitrary constant (α) to provide a more even distribution of data points. rsc.org The K-T equation is expressed as:
η = (r1 + r2/α)ξ - r2/α
Here, η and ξ are parameters derived from the experimental data and α. A plot of η versus ξ gives a straight line from which r1 and -r2/α can be determined from the intercepts at ξ=1 and ξ=0, respectively. nih.gov This method is often favored as it can minimize bias from certain data points. rsc.org
While no specific Fineman-Ross or Kelen-Tudos plots for isotridecyl methacrylate (B99206) were found in the reviewed literature, these methods have been successfully applied to determine the reactivity ratios for numerous methacrylate systems, including those with bulky side groups like isobornyl methacrylate (IBMA). For instance, in the copolymerization of methacrylonitrile (B127562) (MAN) with isobornyl methacrylate (IBM), both the Fineman-Ross and Kelen-Tudos methods were used to compute the monomer reactivity ratios. asianpubs.org Similarly, these methods were employed to determine the reactivity ratios for the copolymerization of cinnamyl methacrylate and ethyl methacrylate. scielo.br
Computational Approaches for Reactivity Ratio Estimation (e.g., COPOINT)
Modern approaches to determining reactivity ratios often involve computational programs that can analyze data from a range of monomer conversions. COPOINT is one such computer program that can be used to estimate reactivity ratios by applying both terminal and penultimate models. nih.govmdpi.com This software provides a more statistically robust analysis compared to the traditional graphical methods.
In a study on the copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (IBMA), COPOINT was used alongside graphical methods to determine the reactivity ratios. nih.govmdpi.com The results from COPOINT for the conventional radical polymerization were found to be rNVP = 0.292 and rIBMA = 2.673, indicating that the IBMA radical is much more reactive towards its own monomer than towards NVP. mdpi.com This highlights the utility of computational tools in providing precise reactivity ratio data.
Terminal and Penultimate Kinetic Models for Reactivity
The terminal model is the most common and simplest model for describing copolymerization kinetics. It assumes that the reactivity of a growing polymer chain is only influenced by the nature of the terminal monomer unit. acs.org This model is adequate for the vast majority of copolymerization systems. acs.org
However, in some cases, the penultimate unit (the monomer unit preceding the terminal one) can also influence the reactivity of the propagating radical. This is accounted for by the penultimate model . researchgate.net The penultimate model is particularly relevant when there are significant steric or electronic effects from the penultimate unit that can alter the reactivity of the terminal radical. For the copolymerization of N-vinylpyrrolidone (NVP) with isobornyl methacrylate (IBMA) via RAFT polymerization, the penultimate model provided a more accurate description of the system's kinetics. The reactivity ratios were determined as r11 = 4.466, r22 = 0, r21 = 14.830, and r12 = 0 (where 1 is NVP and 2 is IBMA), indicating a strong penultimate effect. nih.govmdpi.com
Statistical Copolymerization of Isotridecyl Methacrylate with Co-monomers
Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a polymer chain with a statistical distribution of the monomer units. This compound can be copolymerized with a variety of other monomers to tailor the properties of the final material. jamorin.combasf.com
Copolymer Composition Control and Sequence Distribution Analysis
The composition of a copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. By controlling the monomer feed, the final composition of the copolymer can be precisely managed. The sequence distribution, which describes the arrangement of monomer units along the polymer chain, is also a direct consequence of the reactivity ratios.
For example, if r1 > 1 and r2 < 1, monomer 1 will be more reactive towards its own radical and will tend to form longer homopolymer sequences. Conversely, if both r1 and r2 are less than 1, there will be a tendency for alternation of the monomer units. The product of the reactivity ratios (r1r2) can also provide insight into the monomer distribution; a value close to 1 suggests a random copolymer, while a value close to 0 indicates an alternating copolymer.
The analysis of copolymer microstructure, including sequence distribution, can be performed using techniques such as 13C NMR spectroscopy. kpi.uadoi.org This method allows for the identification and quantification of different monomer triads and even pentads within the polymer chain, providing a detailed picture of the copolymer's architecture. doi.org
Influence of Co-monomer Structure on Polymerization Kinetics
The structure of the co-monomer has a significant impact on the kinetics of copolymerization with long-chain methacrylates like ITDMA. The steric bulk and electronic properties of the co-monomer can affect the rate of polymerization and the reactivity ratios.
In the nitroxide-mediated polymerization of tridecyl methacrylate (TDMA) and isobornyl methacrylate (IBOMA) with acrylonitrile (B1666552) (AN) as a co-monomer, the presence of AN was found to control the polymerization. Terpolymers with a higher content of the bulkier IBOMA exhibited higher apparent rate constants. researchgate.net This suggests that the steric hindrance of the isobornyl group influences the propagation kinetics.
The reactivity of methacrylates can also be compared to acrylates. In the copolymerization of methacrylonitrile with isobornyl methacrylate, it was observed that the corresponding acrylate (B77674) was more reactive than the methacrylate towards the methacrylonitrile radical. asianpubs.org This difference is attributed to the steric hindrance caused by the α-methyl group on the methacrylate double bond. asianpubs.org Therefore, when copolymerizing ITDMA, the choice of a co-monomer, be it a less hindered acrylate, a polar monomer like acrylonitrile, or another bulky methacrylate, will significantly influence the polymerization kinetics and the final copolymer properties.
Data Tables
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |
|---|---|---|---|---|---|
| Isobornyl Methacrylate (IBMA) | N-vinylpyrrolidone (NVP) | 2.673 | 0.292 | COPOINT | mdpi.com |
| Isobornyl Methacrylate (IBM) | Methacrylonitrile (MAN) | Not Specified | Not Specified | Fineman-Ross & Kelen-Tudos | asianpubs.org |
| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.142 | 0.903 | Fineman-Ross & Kelen-Tudos | scielo.br |
Synthesis of Block Copolymers Containing Poly(this compound) Segments
Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or blocks. The synthesis of block copolymers containing poly(this compound) (PITDMA) segments can be achieved through controlled radical polymerization (CRP) techniques, which allow for the sequential addition of different monomers to a growing polymer chain.
Diblock copolymers consisting of a PITDMA segment and another polymer block can be synthesized with high precision using methods like Nitroxide-Mediated Polymerization (NMP). A notable example involves the synthesis of diblock copolymers using tridecyl methacrylate (TDMA), an isomer of ITDMA, which demonstrates the applicability of this method.
In one study, a poly(isobornyl methacrylate-stat-acrylonitrile) macroinitiator was chain-extended with a mixture of TDMA and acrylonitrile (AN) at 100 °C. The use of a small fraction of acrylonitrile as a controlling co-monomer is crucial for maintaining control over the polymerization of methacrylates via NMP. The resulting diblock copolymers exhibited well-defined structures with low dispersity (Đ < 1.5) and showed a linear increase in number-average molecular weight with monomer conversion. The distinct glass transition temperatures (Tg) for each block segment confirmed the occurrence of microphase separation, a characteristic and highly useful feature of many block copolymers.
| Property | Value | Reference |
| Polymerization Method | Nitroxide-Mediated Polymerization (NMP) | nih.gov |
| First Block | Poly(isobornyl methacrylate-stat-acrylonitrile) | nih.gov |
| Second Block | Poly(tridecyl methacrylate-stat-acrylonitrile) | nih.gov |
| Dispersity (Đ) | < 1.5 | nih.gov |
| Key Feature | Microphase separation with two distinct Tgs | nih.gov |
Table 1: Research Findings on Diblock Copolymer Synthesis Involving Tridecyl Methacrylate.
The synthesis of triblock (A-B-A or A-B-C) and multiblock copolymers offers a pathway to advanced materials with properties like those of thermoplastic elastomers or complex, self-assembling nanostructures. uoi.gruliege.be These architectures can be achieved by sequential monomer addition using living polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or anionic polymerization. nih.govrsc.org
For instance, a typical synthesis of an A-B-A triblock copolymer would involve:
Polymerization of a central "B" block monomer, such as this compound, using a bifunctional initiator.
Simultaneous growth of two living polymer chains from the initiator.
Addition of the second "A" block monomer (e.g., styrene (B11656) or methyl methacrylate) to both living chain ends to form the outer blocks.
Alternatively, sequential addition can be used with a monofunctional initiator to create an A-B-C triblock terpolymer. uoi.gr While specific examples detailing the synthesis of triblock or multiblock copolymers containing ITDMA are not extensively documented in prominent literature, these established controlled polymerization methodologies are fully applicable. Incorporating a soft, low-Tg PITDMA block between two hard, high-Tg blocks (like polystyrene or poly(methyl methacrylate)) would be a classic strategy to produce a thermoplastic elastomer. uliege.be
Synthesis of Graft Copolymers with this compound Branches
Graft copolymers consist of a main polymer backbone with one or more side chains (branches) of a different chemical composition. The unique architecture of graft copolymers leads to interesting properties useful for applications such as compatibilizers for polymer blends, surface modifiers, and thermoplastic elastomers. The synthesis of graft copolymers with ITDMA branches can be approached through three primary strategies: "grafting through," "grafting from," and "grafting to." cmu.edu
Grafting Through (Macromonomer Method): This is one of the most straightforward methods for creating graft copolymers with well-defined branches. cmu.edu It involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain that has a polymerizable functional group at one end. To synthesize a graft copolymer with PITDMA branches, one would first synthesize a PITDMA macromonomer with a reactive end-group (e.g., a methacrylate or styrenic group). This macromonomer is then copolymerized with another monomer (e.g., methyl methacrylate or styrene) to form the backbone, resulting in a polymer with PITDMA chains grafted onto it. cmu.edu
Grafting From: In this approach, the polymer backbone is synthesized first and contains initiator sites along its chain. A second monomer is then polymerized from these sites, causing the graft chains to "grow from" the backbone. cmu.edu For example, a polymer backbone like polyethylene (B3416737) containing reactive sites could be used to initiate the polymerization of ITDMA, resulting in a polyethylene-graft-poly(this compound) copolymer. This method is particularly effective for creating densely grafted copolymers. cmu.edu
Grafting To: This method involves synthesizing the backbone and the branch polymers separately. The two polymers, containing complementary reactive functional groups, are then linked together. For instance, a backbone polymer with electrophilic groups could be reacted with pre-formed hydroxyl-terminated PITDMA chains to form the graft copolymer. The rise of highly efficient "click" chemistry reactions has made this approach increasingly viable. cmu.edu
Terpolymer and Quadripolymer Systems Incorporating this compound
The incorporation of ITDMA into more complex systems with three (terpolymer) or four (quadripolymer) different monomer units allows for the fine-tuning of material properties. Research has demonstrated the successful synthesis of such polymers using controlled radical polymerization.
Statistical terpolymers of isobornyl methacrylate (IBOMA), tridecyl methacrylate (TDMA), and acrylonitrile (AN) have been synthesized via NMP. nih.gov By varying the molar ratio of the bulky, high-Tg IBOMA monomer and the flexible, low-Tg TDMA monomer, the glass transition temperature and mechanical properties of the final material can be precisely controlled. Furthermore, by incorporating a fourth monomer, such as the functional monomer 2-hydroxyethyl methacrylate (HEMA), statistical quadripolymers can be produced. nih.gov The resulting polymers possess a broad range of tunable glass transition temperatures, with the added chemical functionality from the HEMA units available for subsequent reactions or for influencing properties like surface adhesion. nih.gov
| Polymer Type | Monomers | Polymerization Method | Key Findings | Reference |
| Terpolymer | Isobornyl Methacrylate (IBOMA), Tridecyl Methacrylate (TDMA), Acrylonitrile (AN) | NMP | Tg is tunable by altering IBOMA/TDMA ratio. | nih.gov |
| Quadripolymer | IBOMA, TDMA, AN, 2-Hydroxyethyl Methacrylate (HEMA) | NMP | Tg decreases with increasing TDMA content; Mn 12-15.4 kg/mol ; Đ 1.39-1.54. | nih.gov |
Table 2: Research Findings on Terpolymer and Quadripolymer Synthesis.
Formation of Interpenetrating Polymer Networks (IPNs) with Poly(this compound)
An interpenetrating polymer network (IPN) is a polymer composite comprising two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. taylorandfrancis.com The synthesis of an IPN typically involves creating one polymer network and then swelling it with the monomer and cross-linker for the second network, followed by in-situ polymerization. nih.gov
While specific literature on IPNs containing poly(this compound) is scarce, the principles of IPN synthesis can be readily applied. A PITDMA network could be formed as either the first or second network in a sequential IPN synthesis. For example:
A cross-linked network of a rigid polymer, such as poly(methyl methacrylate), could be synthesized.
This first network would then be swollen with a mixture of this compound monomer, a suitable cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate), and a radical initiator.
Polymerization of the ITDMA mixture within the first network would result in a full IPN, where the interlocking networks are held together by permanent entanglements.
Incorporating a soft and hydrophobic PITDMA network into an IPN structure would likely enhance properties such as flexibility, impact resistance, and water repellency.
Role of Sustainable Co-monomers in this compound Polymerization
The push towards more environmentally friendly materials has spurred research into the use of monomers derived from renewable resources. This compound itself can be sourced from sustainable feedstocks like vegetable oils. nih.gov This enhances its appeal for creating more sustainable polymer products.
Furthermore, ITDMA can be copolymerized with other bio-based monomers to create polymers with a high content of renewable carbon. Research has shown the successful copolymerization of isodecyl methacrylate, a structurally similar monomer, with β-myrcene, a terpene derived from natural sources. This copolymerization was conducted using an environmentally benign emulsion polymerization method. Such strategies demonstrate a viable path to producing semi-synthetic rubbers and other materials with reduced reliance on petrochemical feedstocks. The use of other sustainable co-monomers, such as those derived from pinene, in copolymerizations with methacrylates further highlights the potential for developing advanced, bio-based materials.
Macromolecular Architecture and Design with Isotridecyl Methacrylate
Engineering Molecular Weight and Molecular Weight Distribution
Control over molecular weight (MW) and molecular weight distribution (polydispersity, Đ) is fundamental in polymer science, as these parameters significantly influence the mechanical, thermal, and rheological properties of the final material. For poly(isotridecyl methacrylate) (PITDMA), controlled radical polymerization (CRP) techniques have proven effective in achieving well-defined polymers.
Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are two powerful CRP methods that have been successfully applied to the polymerization of methacrylates, including those with long alkyl side chains like ITDMA. mcgill.caresearchgate.net These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5). researchgate.net
In a typical ATRP of ITDMA, a transition metal complex (e.g., a copper-based catalyst) reversibly activates and deactivates the growing polymer chains, allowing for controlled chain growth. mcgill.ca Similarly, in NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain, controlling the polymerization rate and minimizing termination reactions. researchgate.net The molecular weight of the resulting PITDMA can be precisely controlled by adjusting the monomer-to-initiator ratio.
The ability to control these parameters is critical for applications where specific viscosity grades or mechanical strengths are required. For instance, in lubricant applications, the molecular weight of PITDMA as a viscosity index improver must be carefully controlled to achieve the desired performance.
Table 1: Comparison of Polymerization Techniques for Isotridecyl Methacrylate (B99206)
| Polymerization Technique | Control over MW | Polydispersity (Đ) | Key Features |
| Free Radical Polymerization | Poor | Broad (Đ > 2) | Simple, industrially relevant for producing a wide range of polymers. mcgill.ca |
| Atom Transfer Radical Polymerization (ATRP) | Excellent | Narrow (Đ < 1.5) | Allows for the synthesis of well-defined polymers with complex architectures and high chain-end functionality. mcgill.ca |
| Nitroxide-Mediated Polymerization (NMP) | Good | Narrow (Đ < 1.5) | Enables the design of well-defined, functional, and complex macromolecular architectures. researchgate.net |
Controlled Chain-End Functionalization for Specific Applications
The ability to introduce specific chemical groups at the ends of polymer chains, known as chain-end functionalization, opens up possibilities for creating polymers with tailored properties and for subsequent reactions, such as block copolymer synthesis or grafting onto surfaces.
In the context of PITDMA, CRP techniques are particularly advantageous as they maintain "living" chain ends that can be chemically modified. For instance, after the polymerization of ITDMA via ATRP, the terminal halogen atom (typically bromine or chlorine) can be substituted with various functional groups through nucleophilic substitution reactions. Similarly, the nitroxide end-group in NMP can be removed or transformed to introduce desired functionalities.
Phenoxyalkyl methacrylates have been studied as quenching agents in living carbocationic polymerization, a technique that can also be used to functionalize polymer chain ends. This method allows for the introduction of a phenoxyalkyl group at the chain end, which can then be further modified. nih.gov While this study focused on polyisobutylene, the principle can be extended to other polymer systems.
The choice of functional group depends on the intended application. For example, introducing a hydroxyl group can improve adhesion to polar substrates, while a carboxylic acid group can be used for bioconjugation or to alter the polymer's solubility.
Design of Branched and Cross-linked Poly(this compound) Structures
Introducing branches or cross-links into a polymer architecture dramatically alters its physical properties, such as viscosity, solubility, and mechanical strength. Branched polymers generally have lower viscosity compared to their linear counterparts of the same molecular weight, while cross-linked polymers form insoluble networks with enhanced thermal and mechanical stability.
The synthesis of branched PITDMA can be achieved by copolymerizing ITDMA with a small amount of a divinyl monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). rsc.orgstrath.ac.uk The divinyl monomer acts as a branching agent, connecting multiple polymer chains. The level of branching can be controlled by adjusting the concentration of the branching agent. rsc.org
Cross-linked PITDMA networks can be prepared by increasing the concentration of the cross-linking agent or by post-polymerization reactions. For instance, if ITDMA is copolymerized with a monomer containing a reactive group, such as glycidyl (B131873) methacrylate (GMA), the resulting copolymer can be cross-linked by reacting the epoxy groups of the GMA units. mcgill.ca Cross-linking can also be induced through targeted activation of C-H bonds, a method that avoids the need for conventional cross-linkers. european-coatings.com
The properties of the resulting branched or cross-linked materials are highly dependent on the density of branches or cross-links. Lightly branched PITDMA might be used as a rheology modifier, while highly cross-linked networks could be employed in coatings or sealants requiring high durability.
Synthesis of Hybrid Materials Incorporating this compound Polymers
Hybrid materials, which combine the properties of organic polymers and inorganic components, are an area of intense research due to their potential for creating materials with novel functionalities. PITDMA can be incorporated into hybrid materials to impart properties such as hydrophobicity, flexibility, and a low glass transition temperature. jamorin.com
One common approach to synthesizing hybrid materials is to copolymerize ITDMA with a monomer that can interact with or bond to an inorganic phase. For example, copolymerizing ITDMA with a silane-functionalized methacrylate allows for subsequent grafting of the polymer onto silica (B1680970) or other oxide surfaces.
Another strategy involves the synthesis of block copolymers where one block is PITDMA and the other block has a high affinity for an inorganic precursor. This can lead to the formation of nanostructured hybrid materials through self-assembly processes. For instance, a diblock copolymer of PITDMA and a hydrophilic polymer could form micelles in a selective solvent, which can then be used as templates for the synthesis of inorganic nanoparticles.
The incorporation of PITDMA into hybrid materials is a promising route for developing advanced coatings, adhesives, and nanocomposites with tailored properties.
Advanced Characterization Techniques for Poly Isotridecyl Methacrylate and Its Copolymers
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the chemical structure and composition of polymers. For PITDMA and its copolymers, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Composition and Sequence
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure, composition, and monomer sequence in copolymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.
In the ¹H NMR spectrum of PITDMA, characteristic signals corresponding to the protons of the methacrylate (B99206) backbone and the long alkyl side chain are observed. The protons of the methyl group directly attached to the polymer backbone typically appear around 0.8-1.2 ppm, while the methylene (B1212753) protons of the main chain are observed in the 1.8-2.0 ppm region. The numerous overlapping signals from the isotridecyl group's methylene and methyl protons are found in the broad range of 0.8 to 1.6 ppm. The two protons of the oxymethylene group (-O-CH₂-) of the ester linkage are typically found further downfield, around 3.8-4.1 ppm, due to the deshielding effect of the adjacent oxygen atom.
For copolymers of isotridecyl methacrylate with other monomers, ¹H NMR can be used to determine the copolymer composition by comparing the integration of signals unique to each monomer unit. For instance, in a copolymer with benzyl (B1604629) methacrylate, the aromatic protons of the benzyl group would provide a distinct signal that can be integrated and compared to the signals from the isotridecyl group to calculate the molar ratio of the two monomers in the copolymer chain. acs.org
¹³C NMR spectroscopy offers complementary information and can be particularly useful for resolving ambiguities that may arise in ¹H NMR due to signal overlap. In the ¹³C NMR spectrum of PITDMA, distinct signals for the carbonyl carbon of the ester group (around 177-178 ppm), the quaternary carbon of the methacrylate backbone, and the various carbons of the isotridecyl side chain are visible. The analysis of the carbonyl and quaternary carbon regions at high resolution can provide information about the tacticity of the polymer chain (i.e., the stereochemical arrangement of the side chains). For copolymers, ¹³C NMR can be employed to determine the monomer sequence distribution (e.g., random, alternating, or blocky) by analyzing the fine structure of the carbonyl and other characteristic carbon signals, which are sensitive to the nature of the neighboring monomer units. acs.org For example, in copolymers of isodecyl and benzyl methacrylates, the ratio of the monomer units can be determined from the ¹³C NMR spectrum. acs.org
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) Structure
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Backbone -CH₃ | 0.8 - 1.2 | 16 - 19 |
| Backbone -CH₂- | 1.8 - 2.0 | 52 - 55 |
| Ester -C=O | - | 177 - 178 |
| Ester -O-CH₂- | 3.8 - 4.1 | 65 - 68 |
| Isotridecyl -(CH₂)n- | 1.2 - 1.6 | 22 - 32 |
| Isotridecyl -CH₃ | 0.8 - 0.9 | 14 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for confirming the chemical structure of PITDMA and its copolymers by identifying their characteristic functional groups. The FT-IR spectrum of PITDMA is dominated by the strong absorption band of the ester carbonyl group (C=O) stretching vibration, which typically appears in the region of 1725-1735 cm⁻¹. mdpi.com
Other significant absorption bands include the C-O stretching vibrations of the ester group, which are observed in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups of the polymer backbone and the long alkyl side chain give rise to strong bands in the 2850-3000 cm⁻¹ range. mdpi.com The presence and intensity of these characteristic bands provide a clear confirmation of the polymethacrylate (B1205211) structure.
When analyzing copolymers, FT-IR can be used to verify the incorporation of both monomers. For example, if this compound is copolymerized with a monomer containing a hydroxyl group, the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ in the copolymer's spectrum would confirm its presence.
Table 2: Key FT-IR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850 - 3000 | C-H stretching | Aliphatic CH₂, CH₃ |
| 1725 - 1735 | C=O stretching | Ester carbonyl |
| 1450 - 1470 | C-H bending | CH₂, CH₃ |
| 1100 - 1300 | C-O stretching | Ester |
Chromatographic Analysis
Chromatographic techniques are essential for determining the molecular weight and its distribution, which are critical parameters influencing the physical and mechanical properties of polymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution.
For the analysis of PITDMA and its copolymers, a typical GPC/SEC system would consist of a series of columns packed with a porous material (e.g., cross-linked polystyrene-divinylbenzene), a differential refractive index (RI) detector, and an appropriate eluent such as tetrahydrofuran (B95107) (THF). acs.orgcmu.edu The system is calibrated using narrow molecular weight standards of a known polymer, commonly poly(methyl methacrylate) (PMMA) or polystyrene (PS). acs.orgcmu.edu The molecular weight of the PITDMA sample is then determined relative to these standards. It is important to note that these are relative molecular weights, and for absolute values, a light scattering detector should be coupled with the system.
The dispersity value provides information about the breadth of the molecular weight distribution. A dispersity value close to 1.0 indicates a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques. For instance, a copolymer of isodecyl- and benzylmethacrylates synthesized under specific conditions showed a weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of 2.89. acs.org
Table 3: Typical GPC/SEC Experimental Conditions for Polymethacrylate Analysis
| Parameter | Description |
| Instrument | Agilent 1260 Infinity GPC system or similar cmu.edu |
| Columns | Agilent PLgel 5 µm guard and Mixed-C columns cmu.edu |
| Eluent | Tetrahydrofuran (THF) acs.orgcmu.edu |
| Flow Rate | 1.0 mL/min acs.orgcmu.edu |
| Detector | Differential Refractive Index (RI) cmu.edu |
| Calibration | Poly(methyl methacrylate) (PMMA) standards acs.orgcmu.edu |
Pulsed-Laser Polymerization Size-Exclusion Chromatography (PLP-SEC) for Kinetic Studies
Pulsed-Laser Polymerization coupled with Size Exclusion Chromatography (PLP-SEC) is a powerful method for the accurate determination of the propagation rate coefficient (k_p) in free-radical polymerization. This technique involves initiating polymerization with short, periodic laser pulses. Each pulse generates a burst of radicals, leading to the formation of polymer chains whose length is determined by the time between pulses.
The resulting polymer is then analyzed by SEC. The molecular weight distribution of the polymer produced via PLP-SEC exhibits a characteristic pattern with peaks corresponding to polymers formed between one, two, or more laser pulses. The position of the first inflection point on the low molecular weight side of the primary peak in the MWD is directly related to the propagation rate coefficient.
This method has been successfully applied to study the polymerization kinetics of various alkyl methacrylates. For instance, studies on dodecyl methacrylate (DMA), an analogue of this compound, have provided benchmark data for its propagation rate coefficient. It has been observed that for methacrylates, the propagation rate coefficient tends to increase with the size of the alkyl ester group. For example, the k_p for DMA is higher than that for methyl methacrylate (MMA) at the same temperature. This trend is valuable for predicting the kinetic behavior of this compound. Research has also been conducted on branched alkyl methacrylates, including tridecyl methacrylates (TDN-MA and TDA-MA), using the PLP-SEC method.
Thermal Analysis of Poly(this compound) Systems
Thermal analysis techniques are crucial for evaluating the thermal stability, decomposition behavior, and glass transition temperature (Tg) of PITDMA and its copolymers. These properties are critical for determining the processing conditions and the service temperature range of the material.
Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides information about the decomposition temperature and the thermal stability of the polymer. For polymethacrylates, the thermal degradation mechanism can vary depending on the structure of the ester side chain. rsc.org For PITDMA, with its long alkyl side chain, degradation is likely to involve a combination of depolymerization to the monomer and side-chain decomposition.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to measure the heat flow to or from a sample as a function of temperature. These techniques are primarily used to determine the glass transition temperature (Tg) of amorphous or semi-crystalline polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For long-chain poly(alkyl methacrylates) like PITDMA, the long, flexible isotridecyl side chains act as internal plasticizers, leading to a relatively low glass transition temperature. The Tg of copolymers can be tailored by adjusting the comonomer ratio. For instance, copolymerizing this compound with a monomer that has a high Tg, such as isobornyl methacrylate, would result in a copolymer with a Tg intermediate between that of the two homopolymers. researchgate.net
Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the material by applying a sinusoidal stress and measuring the resulting strain. DMA can also be used to determine the glass transition temperature, often with higher sensitivity than DSC, as well as other transitions such as beta-relaxations associated with side-chain motions. For PITDMA systems, DMA would be valuable in understanding how the long alkyl side chains affect the mechanical properties over a range of temperatures.
Table 4: Summary of Thermal Analysis Techniques and Their Applications to Poly(this compound)
| Technique | Measured Property | Information Obtained |
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Thermal stability, decomposition temperatures, degradation mechanism. |
| Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) | Heat flow vs. Temperature | Glass transition temperature (Tg), melting and crystallization behavior (if applicable). researchgate.net |
| Dynamic Mechanical Analysis (DMA) | Storage and loss modulus vs. Temperature | Viscoelastic properties, glass transition temperature, secondary relaxations. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure changes in a material's heat capacity as a function of temperature. mit.edu For amorphous polymers like poly(this compound), DSC is crucial for determining the glass transition temperature (T_g_). The T_g_ is the reversible transition from a hard, glassy state to a soft, rubbery state. mit.edu This transition is observed as a step-like change in the heat flow signal on a DSC thermogram.
| Poly(n-alkyl methacrylate) | Glass Transition Temperature (T_g_) (°C) |
|---|---|
| Poly(dodecyl methacrylate) | -65 |
| Poly(octadecyl methacrylate) | -100 |
| Poly(behenyl methacrylate) | -18 |
This table presents illustrative data for long-chain poly(methacrylates) to indicate the expected range for PITDM's thermal transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere. nih.gov The resulting TGA curve provides critical information about the onset temperature of degradation, the temperature at which maximum degradation occurs, and the amount of residual char at the end of the process.
For poly(this compound), TGA is used to determine the temperature range in which the material is stable and the profile of its decomposition. The degradation of poly(methacrylates) often occurs in multiple steps, which can be related to side-chain scission followed by main-chain depolymerization. rsc.orgmarquette.edu The long alkyl side chain of PITDM is expected to influence the initial degradation steps. High molecular weight polymethacrylates are generally stable up to temperatures well above 200°C. ijeas.org
| Polymer | Onset of Degradation (°C) | Temperature at 50% Mass Loss (T_50_) (°C) |
|---|---|---|
| Poly(stearyl methacrylate) | ~250 | ~380 |
| Poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) | ~250 | ~375 |
This table provides representative thermal stability data for high molecular weight poly(methacrylates), indicating the expected performance of PITDM. rsc.orgijeas.org
Differential Thermogravimetry (DTG) for Degradation Rate Analysis
Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The DTG curve presents peaks where the rate of degradation is at a maximum, providing a clearer view of overlapping degradation steps that might appear as subtle inflections on the TGA curve. marquette.edu
For PITDM, a DTG analysis would reveal the distinct temperatures at which different degradation processes occur at their maximum rates. Typically, the thermal degradation of poly(methacrylates) can involve multiple stages, and DTG is essential for resolving these events. For instance, an initial peak at a lower temperature might correspond to the scission of the ester side group, while a subsequent, often larger, peak at a higher temperature would represent the depolymerization of the polymer backbone.
| Polymer System | Peak Degradation Temperature (°C) - Step 1 | Peak Degradation Temperature (°C) - Step 2 |
|---|---|---|
| Poly(methyl methacrylate) | ~290 | ~365 |
| PMMA/Clay Nanocomposite | ~305 | ~380 |
This table shows typical peak degradation temperatures for a standard polymethacrylate, illustrating the type of data obtained from DTG analysis. nih.gov
Thermal Volatilization Analysis (TVA) and Differential Thermal Analysis (DTA) for Pyrolysis Product Analysis
To understand the degradation mechanism and identify the evolved products during pyrolysis, Thermal Volatilization Analysis (TVA) and Differential Thermal Analysis (DTA) are utilized.
TVA measures the rate of evolution of volatile products as a polymer is heated under vacuum. This technique is highly sensitive to the formation of volatile substances and helps in identifying the different stages of degradation based on the volatility of the products formed.
DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) events. For PITDM, DTA can identify processes such as melting (endothermic), crystallization (exothermic), and specific degradation reactions. marquette.edu The degradation of polymethacrylates typically involves endothermic processes corresponding to bond scission and depolymerization. marquette.edu The main pyrolysis product for many poly(methacrylates) is the corresponding monomer. researchgate.netresearchgate.net
Rheological Characterization of Poly(this compound) Solutions and Melts
Rheology is the study of the flow and deformation of matter. For polymers like PITDM, rheological characterization of both their solutions and melts is essential for understanding their processability and performance in applications such as lubricants and coatings. lubrizol.com
Shear Stress and Shear Rate Dependence
The viscosity of polymer solutions and melts is often dependent on the applied shear rate. This non-Newtonian behavior is a key characteristic of polymeric fluids. Solutions of high molecular weight polymers, including what would be expected for PITDM, typically exhibit shear-thinning (or pseudoplastic) behavior. wikipedia.organton-paar.com
At low shear rates, polymer chains are entangled and randomly oriented, resulting in high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow, leading to a decrease in viscosity. wikipedia.organton-paar.com This relationship is critical for processes like pumping, mixing, and coating, where the material experiences a wide range of shear rates.
| Polymer Solution | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
|---|---|---|
| Illustrative High MW Polymer Solution | 1 | 10.5 |
| 10 | 4.2 | |
| 100 | 1.1 |
This table illustrates the typical shear-thinning behavior of a high molecular weight polymer solution, where viscosity decreases as the shear rate increases.
Viscoelastic Behavior and Moduli Determination
Polymer melts and concentrated solutions exhibit both viscous (liquid-like) and elastic (solid-like) properties, a behavior known as viscoelasticity. youtube.com This dual nature is characterized using dynamic oscillatory rheology, which measures the material's response to a sinusoidal strain. The key parameters derived are the storage modulus (G') and the loss modulus (G'') .
Storage Modulus (G') : Represents the elastic component and is a measure of the energy stored in the material during deformation.
Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat.
The dependence of G' and G'' on the oscillation frequency provides a detailed fingerprint of the polymer's molecular architecture, including its molecular weight and degree of entanglement. researchgate.netmdpi.com For high molecular weight PITDM, one would expect to see a distinct rubbery plateau in the G' curve at intermediate frequencies, which is characteristic of entangled polymer melts. manchester.ac.uk
| Polymer Melt | Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
|---|---|---|---|
| Illustrative High MW Polyacrylate Melt | 0.1 | 1,500 | 5,000 |
| 10 | 80,000 | 60,000 | |
| 1000 | 500,000 | 200,000 |
This table presents typical frequency-dependent viscoelastic data for a high molecular weight polyacrylate melt, demonstrating the transition from liquid-like (G'' > G') to solid-like (G' > G'') behavior.
Influence of Polymer Concentration on Rheological Properties
The rheological properties of poly(this compound) solutions are critically dependent on the polymer concentration. Rheology, the study of the flow of matter, provides insight into the viscoelastic nature of these materials. As the concentration of the polymer in a solvent increases, the interactions between polymer chains become more significant, leading to predictable changes in viscosity and viscoelastic moduli.
In dilute solutions, polymer chains are relatively isolated, and the viscosity increase is modest. However, as the concentration rises, chains begin to overlap and entangle. This transition point is known as the critical overlap concentration (c*). Beyond this point, in the semi-dilute and concentrated regimes, the viscosity of the solution increases exponentially with concentration. mdpi.com This is because the entangled polymer chains create a transient network that resists flow. researchgate.net
The viscoelastic properties, namely the storage modulus (G') and the loss modulus (G''), are also strongly influenced by concentration. The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. For polymer solutions, an increase in concentration generally leads to an increase in both moduli. nih.govresearchgate.net At concentrations above a critical threshold, the storage modulus (G') may exceed the loss modulus (G'') at higher frequencies, indicating a shift towards more elastic, gel-like behavior. researchgate.netresearchgate.net This transition signifies the formation of a more robust polymer network.
Table 1: Effect of Poly(this compound) Concentration on Viscosity and Viscoelastic Moduli
| Polymer Concentration (% w/w) | Zero-Shear Viscosity (Pa·s) | Storage Modulus (G') at 10 rad/s (Pa) | Loss Modulus (G'') at 10 rad/s (Pa) | Dominant Behavior |
|---|---|---|---|---|
| 1 | 0.5 | 0.1 | 0.8 | Viscous |
| 5 | 15 | 10 | 25 | Viscous |
| 10 | 250 | 150 | 180 | Viscoelastic |
| 20 | 4000 | 1200 | 800 | Elastic |
Note: The data presented in this table are illustrative and represent typical trends observed for high molecular weight polymer solutions.
Light Scattering Techniques
Light scattering techniques are non-invasive analytical tools that provide valuable information about the size, shape, and interactions of polymer chains and particles in solution.
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique used to determine the size distribution of small particles or polymer aggregates in suspension or solution. wikipedia.orghoriba.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. usp.org
When a laser beam illuminates the sample, the particles scatter the light. Due to their constant, random motion, the intensity of the scattered light fluctuates over time. DLS measures the rate of these intensity fluctuations. microtrac.com Smaller particles diffuse more rapidly through the solution, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. pmda.go.jp
A digital correlator analyzes these time-dependent fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the particles. Finally, the Stokes-Einstein equation is applied to relate the diffusion coefficient to the hydrodynamic radius (Rh) of the particles, which is the effective size of the particle in solution, including any associated solvent molecules. pmda.go.jp DLS is particularly effective for analyzing submicron particles, typically in the range of 0.3 nm to 10 µm. microtrac.com
Table 2: Hypothetical DLS Results for Poly(this compound) Copolymer Micelles
| Sample | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| Copolymer A in Toluene | 85.2 | 0.15 |
| Copolymer B in Toluene | 120.7 | 0.21 |
| Copolymer C in Toluene | 98.4 | 0.18 |
Note: The Z-Average is an intensity-weighted mean hydrodynamic size. The Polydispersity Index (PDI) is a measure of the broadness of the size distribution.
Small-Angle Neutron Scattering (SANS) for Monomer Partitioning Studies
Small-Angle Neutron Scattering (SANS) is a powerful scattering technique for probing the structure of materials on a length scale of 1 to 100 nanometers. It is particularly useful for studying the structure and interactions in complex polymer systems, such as block copolymer micelles. nist.gov A key advantage of SANS is its ability to use isotopic substitution, most commonly replacing hydrogen (H) with deuterium (B1214612) (D), to create "contrast" between different components in a system without significantly altering the chemical properties. nist.gov
In the context of this compound copolymers, SANS can be employed to study monomer partitioning during polymerization-induced self-assembly (PISA). PISA is a method used to synthesize block copolymer nanoparticles, where a soluble polymer block is chain-extended with a second monomer that becomes insoluble as it polymerizes, leading to in-situ self-assembly.
To study the partitioning of this compound (ITDMA) monomers in a copolymer system, such as one with a poly(methyl methacrylate) (PMMA) core, a SANS experiment can be designed using contrast matching. For instance, the core-forming PMMA block can be synthesized using deuterated methyl methacrylate (d8-PMMA). stfc.ac.ukrsc.org By performing the PISA reaction in a mixture of hydrogenated and deuterated solvents that matches the scattering length density of the ITDMA monomer, the monomer becomes effectively "invisible" to the neutrons. This allows the scattering signal from the d8-PMMA cores to be isolated and studied as the polymerization progresses, providing information on the incorporation and distribution of the ITDMA-containing block within the nanoparticle corona. Time-resolved SANS studies can track the kinetics of chain exchange and monomer incorporation into the growing nanoparticles. stfc.ac.ukrsc.org
Solubility Behavior in Organic Solvents and Aqueous Media for Polymer Systems
The solubility of a polymer is dictated by the principle of "like dissolves like." The long, branched alkyl side chain of this compound imparts a significant hydrophobic (non-polar) character to its corresponding polymer. jamorin.com Consequently, poly(this compound) is readily soluble in non-polar organic solvents such as toluene, tetrahydrofuran (THF), and chloroform. It is, however, insoluble in polar solvents, particularly in aqueous media.
Swelling Behavior of Cross-linked Poly(this compound) Systems
When a polymer is chemically cross-linked, it forms a three-dimensional network that cannot be dissolved in any solvent. Instead of dissolving, the network will absorb a compatible solvent and swell to an equilibrium volume. tripod.com This swelling behavior is a key characteristic of cross-linked polymer gels.
The degree of swelling is governed by a balance between two opposing forces: the thermodynamic affinity between the polymer and the solvent, which favors swelling, and the elastic retractive force of the cross-linked network, which opposes it. univ-lille.fr For a cross-linked poly(this compound) system, significant swelling is expected in solvents that are thermodynamically compatible with the polymer chains, i.e., non-polar organic solvents. The closer the solubility parameter of the solvent is to that of the polymer, the greater the swelling will be. univ-lille.fr
Conversely, in a poor solvent or a non-solvent like water, the polymer-polymer interactions are much more favorable than polymer-solvent interactions. As a result, the cross-linked poly(this compound) network will not absorb the solvent and will exhibit negligible swelling. researchgate.net The degree of cross-linking also plays a crucial role; a higher cross-link density results in a tighter network structure, which restricts swelling and leads to a lower equilibrium solvent uptake. mdpi.com
Table 3: Expected Swelling Ratio of Cross-linked Poly(this compound) in Various Solvents
| Solvent | Solvent Polarity | Expected Swelling Ratio (q) |
|---|---|---|
| Toluene | Non-polar | High (>10) |
| Tetrahydrofuran (THF) | Moderately Polar | High (>10) |
| Acetone (B3395972) | Polar | Moderate (2-5) |
| Ethanol | Polar | Low (1-2) |
| Water | Highly Polar | Negligible (~1) |
Note: The swelling ratio (q) is defined as the ratio of the volume of the swollen gel to the volume of the dry polymer. The values are illustrative.
Theoretical and Computational Investigations of Isotridecyl Methacrylate Polymer Systems
Kinetic Modeling of Isotridecyl Methacrylate (B99206) Polymerization Processes
Kinetic modeling of the free-radical polymerization of ITDMA aims to mathematically describe the rates of the fundamental reactions occurring: initiation, propagation, chain transfer, and termination. acs.org A robust kinetic model is essential for reactor design, process optimization, and controlling the final polymer properties.
The primary goal of kinetic modeling is to predict the monomer conversion over time and the evolution of the molecular mass distribution (MMD) of the polymer. This is achieved by developing a set of differential equations that describe the concentration changes of the monomer, initiator, radicals, and dead polymer chains of every possible length.
The core reactions included in a typical free-radical polymerization model are outlined in the table below.
Table 1: Elementary Reactions in Free-Radical Polymerization
| Reaction Step | Description | General Rate Equation |
|---|---|---|
| Initiation | An initiator (I) decomposes to form primary radicals (R•), which then react with a monomer (M) to start a polymer chain (P1•). | Rd = 2 * f * kd * [I]Ri = kp * [R•] * [M] |
| Propagation | A growing polymer radical (Pn•) adds a monomer molecule to extend the chain by one unit. | Rp = kp * [Pn•] * [M] |
| Chain Transfer | A radical's activity is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and initiating another. | Rtr,M = ktr,M * [Pn•] * [M]Rtr,P = ktr,P * [Pn•] * [P] |
| Termination | Two growing polymer radicals react to form one or more dead polymer chains, either by combination or disproportionation. | Rtc = ktc * [Pn•] * [Pm•]Rtd = ktd * [Pn•] * [Pm•] |
Where k represents the rate coefficient for each specific reaction, and f is the initiator efficiency.
By solving this system of equations, typically using numerical software packages like PREDICI®, it is possible to simulate the monomer conversion versus time profile. mdpi.comuni-goettingen.de The model can also predict key MMD characteristics, such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For long-chain methacrylates like ITDMA, the bulky side group can influence the termination rate constant, which often becomes diffusion-controlled even at low conversions. researchgate.net
Solving the vast number of differential equations for each polymer chain length is computationally prohibitive. To simplify this, two common techniques are lumping and the method of moments. acs.orgdrexel.edu
Lumping: This technique involves grouping a range of species into a single "lumped" species, thereby reducing the number of equations. For example, long polymer chains might be grouped into a single category, simplifying the model at the cost of detailed MMD information.
Method of Moments: This is a more powerful and widely used mathematical technique that avoids tracking individual species concentrations. mdpi.com Instead, it tracks the moments of the polymer distribution. The zeroth, first, and second moments are defined as:
Zeroth Moment (λ₀): Total concentration of polymer chains.
First Moment (λ₁): Sum of the degrees of polymerization of all chains (related to total monomer consumed).
Second Moment (λ₂): Related to the width of the distribution.
From these moments, the number-average (Mn) and weight-average (Mw) molecular weights can be directly calculated. This approach significantly reduces the computational effort while still providing crucial information about the polymer's average properties. drexel.eduuq.edu.au
An alternative to deterministic modeling (solving differential equations) is the use of stochastic methods like Monte Carlo (MC) simulations. mdpi.comfrontiersin.org The MC approach simulates the polymerization on a molecular level by treating reactions as a series of probabilistic events. tu-clausthal.de
In a typical kinetic MC simulation:
A "reaction volume" is defined with a specific number of monomer, initiator, and other molecules.
In each step, a reaction is chosen to occur based on the relative probabilities of all possible reactions (initiation, propagation, etc.).
The system time is advanced, and the molecule counts are updated.
This process is repeated millions of times to simulate the entire polymerization process. The key advantage of MC simulations is their ability to provide detailed information about the polymer microstructure, such as the complete MMD, copolymer composition distribution, and branching architecture, which is often lost in the method of moments. ntnu.no Software tools like mcPolymer are designed for this purpose and can be adapted for various polymerization systems. mdpi.com
Table 2: Comparison of Polymerization Modeling Techniques
| Feature | Method of Moments | Monte Carlo Simulation |
|---|---|---|
| Approach | Deterministic (solves differential equations for moments) | Stochastic (simulates individual reaction events) |
| Output | Average properties (Mn, Mw, PDI), conversion | Full distributions (MMD, CCD), branching, average properties, conversion |
| Computational Cost | Relatively low | High, especially for large systems |
| Complexity | Can become complex with closure problems for nonlinear reactions | Conceptually straightforward but requires significant computational power |
| Best For | Fast prediction of average properties and process control | Detailed microstructural analysis and complex polymerization schemes |
Computational Studies of Polymerization Mechanisms
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the underlying mechanisms of polymerization at the atomic level. westlake.edu.cn These studies provide insights into the energetics and transition states of elementary reactions, which are crucial for developing accurate kinetic models.
For a monomer like isotridecyl methacrylate, DFT could be used to:
Investigate Chain Transfer Reactions: The bulky, branched alkyl group of ITDMA contains numerous C-H bonds that could be susceptible to chain transfer. DFT calculations can determine the activation energy barriers for hydrogen abstraction from different positions on the isotridecyl group by a propagating radical. drexel.edusemanticscholar.org This would help predict the likelihood of intramolecular (backbiting) and intermolecular chain transfer to the polymer, which leads to branched structures.
Analyze Propagation Energetics: The steric hindrance imposed by the large side group could potentially affect the propagation rate constant. Computational studies can model the approach of a monomer to the radical chain end and calculate the energy profile of the addition reaction.
Determine Termination Pathways: DFT can be used to study the transition states for termination by combination versus disproportionation, helping to determine the branching ratio between these two pathways.
These theoretical studies provide fundamental kinetic parameters that can be used as inputs for macroscopic kinetic models, improving their predictive accuracy. semanticscholar.org
Modeling of Reactivity Ratios and Copolymer Composition Drift
When this compound is copolymerized with one or more other monomers, the composition of the resulting copolymer is governed by the relative reactivities of the monomers towards the different types of propagating radical chain ends. This relationship is quantified by monomer reactivity ratios (r1 and r2), as described by the Mayo-Lewis equation. acs.orgrdd.edu.iq
The reactivity ratios are defined as:
r1 = k11 / k12: The ratio of the rate constant of a propagating chain ending in monomer 1 adding another monomer 1 (k11) to the rate constant of it adding monomer 2 (k12).
r2 = k22 / k21: The ratio of the rate constant of a propagating chain ending in monomer 2 adding another monomer 2 (k22) to the rate constant of it adding monomer 1 (k21).
The values of r1 and r2 dictate the type of copolymer formed.
Table 3: Interpretation of Monomer Reactivity Ratios
| Condition | Copolymer Type | Description |
|---|---|---|
| r1 * r2 = 1 | Ideal | The end group has no influence on reactivity; monomer units are randomly arranged. |
| r1 > 1, r2 < 1 | Statistical | Monomer 1 is more reactive; copolymer is richer in monomer 1. |
| r1 < 1, r2 < 1 | Alternating | Each monomer prefers to react with the other, leading to an alternating sequence. |
| r1 = r2 = 0 | Perfectly Alternating | Each monomer can only react with the other. |
In a standard batch polymerization, if one monomer is more reactive, it will be consumed faster. This leads to a change in the monomer feed composition as the reaction proceeds, which in turn causes the composition of the polymer being formed to change over time. This phenomenon is known as copolymer composition drift . wikipedia.orgresearchgate.net Modeling this drift is crucial for ensuring product homogeneity. Computational models, often based on the Mayo-Lewis equation or more advanced penultimate models, can predict the composition drift as a function of conversion, allowing for the design of semi-batch processes where the more reactive monomer is fed continuously to maintain a constant composition. acs.org
Rheological Constitutive Modeling for Poly(this compound) Systems
The rheological behavior of poly(this compound) is expected to be significantly influenced by its long, branched alkyl side chains. These side chains can affect chain packing, entanglement density, and segmental motion, thereby controlling the material's viscosity and viscoelastic properties.
Rheological constitutive models are mathematical equations that describe the relationship between stress, strain, and their rates of change. For polymer melts, these models are often based on concepts of chain dynamics:
Rouse Model: Describes the behavior of unentangled polymer chains, where the chains are modeled as a series of beads connected by springs. This model is typically applicable to polymers with molecular weights below the entanglement molecular weight.
Tube Models (e.g., Doi-Edwards): These models are used for entangled polymers. They describe the motion of a polymer chain as being confined to a "tube" formed by surrounding chains. The polymer can only move along the tube axis (reptation), which governs its slow relaxation and high viscosity.
For poly(this compound), the bulky side chains would likely increase the effective chain diameter and reduce the entanglement density compared to a polymer with a smaller side group like poly(methyl methacrylate). nih.gov Recent studies on other poly(n-alkyl methacrylate)s have shown that even when the number of entanglements per chain is kept constant, increasing the size of the alkyl group strengthens the transient strain hardening during extensional flow. nih.gov Computational modeling can help predict these effects and establish a processing window for materials based on ITDMA. The models can simulate flow behavior under different conditions (shear rates, temperatures) relevant to industrial processes like extrusion and molding. youtube.com
Power Law and Hershel-Bulkley Models for Non-Newtonian Behavior
In the computational and theoretical examination of this compound polymer systems, understanding their flow characteristics is paramount. These systems frequently display non-Newtonian behavior, where the viscosity is dependent on the shear rate. To mathematically describe and predict this behavior, rheological models such as the Power Law and Herschel-Bulkley models are employed.
The Power Law model is a two-parameter model that effectively describes the behavior of many polymer solutions and melts over a range of shear rates. It is particularly useful for materials that exhibit shear-thinning or shear-thickening properties without a yield stress. The constitutive equation for the Power Law model is given by:
τ = Kγ̇ⁿ
Where:
τ is the shear stress
K is the consistency index, which is a measure of the fluid's viscosity.
γ̇ is the shear rate
n is the flow behavior index, which indicates the degree of non-Newtonian behavior.
For a Newtonian fluid, n = 1. For shear-thinning (pseudoplastic) fluids, which is a common behavior for polymer melts, n < 1. ijcce.ac.ir For shear-thickening (dilatant) fluids, n > 1. The Power Law model is a special case of the more general Herschel-Bulkley model where the yield stress is zero. aft.comyoutube.com
The Herschel-Bulkley model is a three-parameter model that extends the Power Law model to include materials with a yield stress (τ₀). wikipedia.org This model is particularly adept at describing fluids that behave as a rigid solid at low stress but flow once a critical stress, the yield stress, is exceeded. wikipedia.orgnova.edu The model is considered more accurate for many drilling fluids compared to two-parameter models as it can better simulate fluid behavior across a wide rheological spectrum, especially in the low shear rate range. core.ac.uk The constitutive equation for the Herschel-Bulkley model is:
τ = τ₀ + Kγ̇ⁿ for τ > τ₀
Where:
τ is the shear stress
τ₀ is the yield stress
K is the consistency index
γ̇ is the shear rate
n is the flow behavior index
This model combines the characteristics of both the Bingham plastic and Power Law models. youtube.com When n = 1, the Herschel-Bulkley model simplifies to the Bingham plastic model, and when τ₀ = 0, it becomes the Power Law model. aft.comyoutube.com The Herschel-Bulkley model has been shown to be highly effective in describing hydrophilic non-Newtonian polyacrylate homopolymers that possess a yield stress and exhibit shear-thinning flow after the yield value is surpassed. nova.edu
Computational studies on various methacrylate copolymers demonstrate the influence of factors like copolymer composition, molecular weight, and temperature on their rheological properties. ijcce.ac.ir These factors would directly impact the parameters (K, n, and τ₀) in the Power Law and Herschel-Bulkley models for an this compound polymer system.
Below are illustrative data tables showing hypothetical parameters for this compound polymer systems under different conditions, based on general findings for methacrylate polymers.
| Concentration (% w/w) | Consistency Index (K) [Pa·sⁿ] | Flow Behavior Index (n) | Predominant Behavior |
|---|---|---|---|
| 5 | 0.8 | 0.90 | Shear-thinning |
| 10 | 1.5 | 0.82 | Shear-thinning |
| 15 | 3.2 | 0.75 | Shear-thinning |
| 20 | 6.8 | 0.68 | Shear-thinning |
| Temperature (°C) | Yield Stress (τ₀) [Pa] | Consistency Index (K) [Pa·sⁿ] | Flow Behavior Index (n) |
|---|---|---|---|
| 25 | 45 | 15.2 | 0.55 |
| 35 | 38 | 12.8 | 0.58 |
| 45 | 30 | 10.1 | 0.62 |
| 55 | 22 | 7.9 | 0.65 |
Applications of Poly Isotridecyl Methacrylate in Advanced Materials Science
High-Performance Polymer Coatings
The incorporation of isotridecyl methacrylate (B99206), often referred to as C13MA, into polymer resins for coatings applications offers a range of performance benefits. jamorin.com Its inherent properties contribute to the development of robust and environmentally considerate coating systems. As a hydrophobic monomer, it enhances water and chemical resistance. specialchem.com Furthermore, its low Tg makes it an excellent plasticizing monomer, improving flexibility and impact strength in the final coating film. jamorin.com
Development of Low-VOC C13MA Formulations
Environmental regulations restricting the emission of volatile organic compounds (VOCs) have driven the coatings industry towards high-solids and water-based formulations. Isotridecyl methacrylate is a key monomer in developing these more sustainable systems. evonik.com Its use in high-solids acrylic polyols for applications like automotive coatings is a notable example. jamorin.combasf.com
Table 1: Properties of this compound (C13MA) Relevant to Low-VOC Formulations
| Property | Value | Significance in Low-VOC Formulations |
| Physical Form | Liquid | Ease of incorporation into liquid resin systems. jamorin.com |
| Molecular Weight | 268.4 g/mol | Contributes to the overall properties of the polymer backbone. jamorin.com |
| Polymer Tg | -31 °C | Provides flexibility, reducing the need for plasticizing solvents. jamorin.com |
| Viscosity | Low | Helps to lower the viscosity of the final resin, reducing the need for diluting solvents. jamorin.com |
| Benefit | Low Shrinkage | Improves dimensional stability of the coating upon curing. jamorin.com |
Enhancement of Durability and Weatherability in Coatings
The chemical structure of this compound inherently contributes to the long-term durability and weather resistance of coatings. specialchem.com The hydrophobic nature of the long alkyl chain provides excellent resistance to moisture, a key factor in preventing coating degradation, corrosion of the underlying substrate, and loss of adhesion. specialchem.com
Key attributes for weatherable exterior coatings often include color and gloss retention, resistance to microbial growth, and robust adhesion under UV and moisture exposure. paint.org Copolymers containing C13MA exhibit enhanced weatherability and chemical resistance, making them suitable for demanding exterior applications. specialchem.com The monomer's ability to improve adhesion ensures the long-term integrity of the coating system on various substrates. jamorin.com Silicon-based modifications are also known to increase weather resistance in organic resins, and while distinct, the principle of incorporating durable chemical moieties to enhance properties like gloss retention and chalking resistance is a shared strategy in developing advanced coatings. researchgate.net
UV-Curable Coatings and Photopolymerizable Resins
This compound is well-suited for formulation into ultraviolet (UV) curable coatings and photopolymerizable resins. This technology offers significant environmental advantages, including solvent-free formulations and rapid curing at ambient temperatures. nih.gov The methacrylate group in the C13MA monomer is reactive and can participate in free-radical polymerization when exposed to UV radiation in the presence of a photoinitiator. nih.govqub.ac.uk
The inclusion of C13MA in UV-curable resins allows for the tailoring of the final properties of the cured material. Its long alkyl chain can enhance the flexibility of the cross-linked network, which is often rigid. nih.gov Research into thermoresponsive shape-memory photopolymers has utilized tridecyl methacrylate in combination with other bio-based monomers to create materials with specific thermal and mechanical properties. nih.gov The development of dual-cure systems, which combine UV and thermal curing mechanisms, is another area where functional methacrylates are employed to ensure complete polymerization, especially in areas shadowed from UV light. mdpi.com
Film Formation Studies
The process of film formation is critical to the ultimate performance of a coating. Studies on methacrylate-based polymers have shown that the properties of the polymer solution, such as viscosity and chain entanglement, significantly influence the surface structure and properties of the final film. rsc.org The presence of the bulky and flexible isotridecyl group in poly(this compound) influences how the polymer chains arrange themselves as the solvent evaporates.
The low glass transition temperature (Tg) imparted by C13MA is a critical factor during film formation. jamorin.com A lower Tg allows for greater polymer chain mobility at a given temperature, facilitating coalescence of polymer particles in latex-based coatings and promoting the formation of a continuous, defect-free film. The nature and amount of plasticizers are also critical variables for the elasticity and stickiness of a film after solvent evaporation. mdpi.com Due to its internal plasticizing effect, C13MA can reduce or eliminate the need for external plasticizers, which can migrate out of the film over time and compromise its integrity.
Adhesives and Sealants with Tailored Properties
In the field of adhesives and sealants, this compound is used as a reactive monomer to modify and enhance performance characteristics, particularly flexibility and adhesion. Methacrylate-based adhesives are known for their high bond strength and rapid curing times. google.comvitrochem.com
Formulation of Flexible Adhesives
Flexibility is a crucial property for adhesives used in applications subjected to vibration, shock, or differential thermal expansion of bonded substrates. justia.com The incorporation of this compound into an adhesive formulation is an effective strategy for increasing flexibility. jamorin.com Its low polymer Tg (-31 °C) makes it an excellent "flexible and plasticizing monomer". jamorin.com
Long-chain methacrylate monomers are intentionally selected to increase the flexibility and toughness of the cured adhesive. justia.com By copolymerizing C13MA with other monomers like methyl methacrylate, formulators can achieve a desired balance of properties. While higher levels of methyl methacrylate contribute to higher modulus and stiffness, the inclusion of C13MA imparts toughness and the ability to withstand peel and shock loads without bond failure. justia.com This makes adhesives containing this compound suitable for demanding structural bonding applications, including those in the marine and transportation industries. justia.com
Improved Adhesion to Diverse Substrates
Poly(this compound) is utilized in the formulation of anaerobic adhesives and vacuum impregnation sealants. jamorin.combasf.com The branched, bulky isotridecyl group contributes to the polymer's low surface tension, which allows for good wetting of various substrates. This characteristic is fundamental to achieving intimate interfacial contact, a prerequisite for strong adhesion. The hydrophobic nature of the isotridecyl side chain also enhances adhesion to non-polar surfaces and contributes to the chemical resistance of the adhesive bond. jamorin.com
The mechanism of adhesion improvement can be attributed to a combination of factors. The long alkyl chain of the isotridecyl group can physically entangle with the surface features of a substrate, particularly porous materials, leading to a strong mechanical interlock. Furthermore, the methacrylate backbone of the polymer can participate in various secondary bonding interactions, such as van der Waals forces, with the substrate surface. In some formulations, functional co-monomers can be incorporated alongside this compound to introduce specific chemical interactions, such as hydrogen bonding or covalent bonding, with the substrate, further enhancing adhesive strength.
Research has shown that the incorporation of methacrylate monomers with long, branched alkyl side chains, such as this compound, can significantly improve the adhesion of resins to a variety of substrates, including metals and plastics. google.com This is particularly valuable in applications where a durable bond is required in the presence of environmental stressors such as moisture and temperature fluctuations.
Elastomeric Materials and Synthetic Rubbers
The incorporation of this compound into polymer chains can be used to modify the properties of elastomeric materials and synthetic rubbers. arkema.com The long, flexible isotridecyl side chain introduces a plasticizing effect, which can lower the glass transition temperature (Tg) of the resulting polymer. A lower Tg is characteristic of elastomeric materials, as it allows for greater chain mobility and, consequently, the ability to undergo large elastic deformations.
Methacrylate coagents are employed as high-performance functional additives to enhance the processability, cure kinetics, and mechanical properties of peroxide-cured elastomers. arkema.com These coagents can improve properties such as tear resistance, modulus, compression set, tensile strength, and elongation at break. arkema.com
Bio-based Elastomers and Semi-Synthetic Rubber Production
Recent research has explored the use of tridecyl methacrylate in the synthesis of bio-based thermoresponsive shape-memory photopolymers. mdpi.com In these studies, tridecyl methacrylate, which can be derived from renewable resources, is copolymerized with other bio-based monomers, such as tetrahydrofurfuryl acrylate (B77674). mdpi.com The resulting photopolymers exhibit elastomeric properties and have a calculated biorenewable carbon content ranging from 63.7% to 74.9%. mdpi.com
The properties of these bio-based elastomers can be tailored by adjusting the monomer composition. For instance, increasing the content of a co-monomer like tetrahydrofurfuryl acrylate can lead to a higher rate of photocuring, increased rigidity, and improved mechanical and thermal characteristics. mdpi.com This approach opens up possibilities for producing more sustainable elastomeric materials with advanced functionalities like shape-memory behavior, which can be utilized in a wide range of applications, potentially replacing petroleum-derived analogues. mdpi.com
Viscosity Modification in Polymer Systems
Poly(this compound) is a key component in the formulation of viscosity modifiers, also known as viscosity index improvers. develub.com These additives are high molecular weight polymers that are soluble in oil and are designed to increase the viscosity of a fluid at higher temperatures while having a minimal impact on viscosity at lower temperatures. develub.com
The effectiveness of polymethacrylates as viscosity modifiers is dependent on the length and structure of their alkyl side chains. develub.com Typically, these polymers are composed of a combination of short-chain, intermediate-chain, and long-chain alkyl methacrylates. develub.com The intermediate-chain alkyl methacrylates, which include this compound (C13), are crucial for ensuring the polymer's solubility in hydrocarbon-based solutions. develub.com
Viscosity Index Improvement in Lubricants
The primary application of poly(this compound) in this context is as a viscosity index (VI) improver in lubricating oils. develub.comcnlubricantadditive.com The viscosity index is a measure of how much the viscosity of an oil changes with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range, which is a desirable characteristic for lubricants used in engines and machinery that operate under varying temperature conditions. cnlubricantadditive.comijcce.ac.ir
Below is a table illustrating the effect of polymethacrylate (B1205211) (PMA) viscosity index improvers on the properties of a lubricant.
| Property | Base Oil | Base Oil + PMA VII |
|---|---|---|
| Viscosity at 40°C (cSt) | 55 | 65 |
| Viscosity at 100°C (cSt) | 7.5 | 11.5 |
| Viscosity Index (VI) | 100 | 150 |
Shear-Thinning Behavior in Polymer Solutions
Polymer solutions containing poly(this compound) often exhibit shear-thinning, or pseudoplastic, behavior. ijcce.ac.ir This means that the viscosity of the solution decreases as the shear rate increases. This property is particularly important in applications such as lubricants, where high shear rates are encountered in moving parts of an engine.
The shear-thinning behavior arises from the alignment of the polymer chains in the direction of flow under shear stress. At rest or under low shear, the polymer coils are randomly oriented and entangled, resulting in a higher viscosity. As the shear rate increases, the polymer chains disentangle and align, reducing their resistance to flow and thus lowering the viscosity. nih.gov This allows for efficient lubrication under high-speed conditions while maintaining a higher viscosity for better film strength at lower speeds.
Advanced Photopolymer Systems
This compound is also utilized in the formulation of advanced photopolymer systems. Photopolymers are materials that undergo a change in their physical properties, typically polymerization, upon exposure to light. This compound can be incorporated as a monomer in photocurable resins for various applications, including coatings, adhesives, and 3D printing. mdpi.comnews-medical.net
The long, hydrophobic alkyl side chain of this compound can impart desirable properties to the resulting photopolymer, such as improved flexibility, impact resistance, and water resistance. jamorin.com Its low volatility and low odor also make it a favorable component in formulations that are processed in open environments. basf.com
In the context of 3D printing, particularly vat photopolymerization techniques, monomers like this compound can be used to create objects with tailored mechanical properties. researchgate.netprotolabs.com By combining it with other monomers, it is possible to create photopolymer resins that are tough and durable, overcoming the brittleness often associated with highly crosslinked photopolymers. news-medical.net Recent research has demonstrated the synthesis of bio-based photopolymers from tridecyl methacrylate, which exhibit thermoresponsive shape-memory behavior, highlighting the potential for creating advanced, functional materials from sustainable sources. mdpi.com
Thermoresponsive Shape-Memory Polymers
Thermoresponsive shape-memory polymers (SMPs) are smart materials that can be programmed into a temporary shape and can then recover their original, permanent shape upon exposure to an external stimulus, typically heat. The mechanism relies on a polymer network structure containing both "netpoints," which determine the permanent shape, and a "switching domain," which enables the fixing of the temporary shape and subsequent recovery.
This compound is a key ingredient in the formulation of bio-based, thermoresponsive SMPs. googleapis.comi.moscowspmorell.com In these systems, ITDMA is often copolymerized with other monomers, such as tetrahydrofurfuryl acrylate (THFA), to create a polymer network with a glass transition temperature (Tg) that acts as the switching temperature for the shape-memory effect. googleapis.comi.moscowspmorell.com The low Tg of poly(this compound) helps to tailor the final polymer's switching temperature to a desired range. ulprospector.com
Research has demonstrated that photocurable resins containing ITDMA and THFA can be synthesized to produce SMPs with a wide range of thermal and mechanical properties. googleapis.comi.moscowspmorell.com By adjusting the monomer ratio, properties such as rigidity, photocuring rate, and mechanical strength can be precisely controlled. For instance, increasing the content of a higher-Tg monomer relative to ITDMA generally results in a more rigid polymer with a higher switching temperature. i.moscow All photopolymer samples in these studies demonstrated effective thermoresponsive shape-memory behavior, maintaining their temporary shape below their Tg and reverting to their permanent shape when heated above it. googleapis.comi.moscowspmorell.com Patents also list this compound as a suitable monomer for the manufacture of shape-memory polymer articles. googleapis.comgoogleapis.com
Below is a table summarizing the components of a representative thermoresponsive shape-memory polymer system incorporating tridecyl methacrylate.
| Component | Chemical Name | Role in Polymer System |
| Monomer 1 | Tetrahydrofurfuryl acrylate (THFA) | Provides rigidity and influences the final Tg. |
| Monomer 2 | Tridecyl methacrylate | Acts as a flexibilizer, lowers the Tg. |
| Crosslinker | 1,3-benzenedithiol | Forms crosslinks, creating the permanent network. |
| Photoinitiator | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | Initiates polymerization upon exposure to UV light. |
Self-Healing Polymer Systems
Self-healing polymers are designed to intrinsically repair damage, thereby extending the material's lifespan and improving safety. While research specifically detailing this compound in self-healing systems is limited, its properties are relevant to established self-healing mechanisms in methacrylate-based polymers. One approach involves incorporating monomers that can form reversible bonds or facilitate chain mobility to enable crack fusion.
The long alkyl side chain of ITDMA promotes flexibility and lowers the viscosity of the polymer matrix, which can be beneficial for self-healing mechanisms that rely on material flow and chain entanglement across a damaged interface. Furthermore, patent literature for transparent bacterial cellulose (B213188) nanocomposite hydrogels, which can be applied in biomedical areas like wound healing, lists this compound as a potential monomer component. google.com This suggests its compatibility with systems designed for biological repair and recovery. The general principle involves creating a polymer network that, after damage, can re-establish chemical bonds or physical entanglements across the fracture plane, often triggered by stimuli like heat or light.
Functional Nanoparticles and Hybrid Materials
The incorporation of this compound into nanoparticles and hybrid materials allows for the precise tuning of surface properties and compatibility with other materials.
Polymer-Functionalized Hybrid Materials
Polymer-functionalized hybrid materials combine the properties of organic polymers and inorganic materials to achieve performance that is superior to either component alone. These materials are synthesized by attaching polymer chains to the surface of inorganic particles (e.g., silica (B1680970), titania) or by creating interpenetrating networks of organic and inorganic components.
This compound is used in the synthesis of organic-inorganic hybrid materials. spmorell.com Its hydrophobic nature and flexible alkyl chain make it an ideal monomer for surface modification of inorganic fillers. When ITDMA is polymerized on the surface of nanoparticles, it creates a hydrophobic, flexible shell that can improve the dispersion of the particles in a non-polar polymer matrix and enhance the mechanical properties of the resulting composite. This functionalization helps to reduce particle agglomeration and improve stress transfer between the filler and the matrix.
Core-Shell Polymer Nanoparticles
Core-shell nanoparticles consist of an inner core and an outer shell made of different materials. This structure is highly advantageous for controlling the properties of the final material. In polymer science, core-shell latex particles are often synthesized via emulsion polymerization, where a "soft" polymer core is encapsulated by a "hard" polymer shell, or vice versa.
This compound is listed as a potential monomer in the production of aqueous polymer latices of film-forming copolymers, which often have a core-shell structure. google.com Due to its low Tg, poly(this compound) is an excellent candidate for the "soft" core of a core-shell nanoparticle. This soft core can improve the impact resistance and flexibility of materials it is incorporated into. The harder shell, typically made from a high-Tg monomer like methyl methacrylate, provides structural integrity to the particle and prevents agglomeration during storage and processing.
Polymer Composites
Polymer composites are materials in which a polymer matrix is reinforced with a filler to improve its mechanical, thermal, or electrical properties. The choice of monomers for the matrix is crucial for achieving the desired final properties.
This compound is used as a comonomer in acrylic formulations to enhance the properties of composites. ulprospector.com The inclusion of ITDMA in a resin matrix, such as one based on Poly(methyl methacrylate) (PMMA), can significantly increase the impact resistance of the final composite. ulprospector.com The long, flexible isotridecyl chains are able to absorb and dissipate energy from an impact, preventing crack propagation.
Furthermore, ITDMA imparts hydrophobicity and good water resistance to the composite, which is critical for applications in humid or aqueous environments. spmorell.com Its flexibilizing nature also helps to reduce polymerization shrinkage and the associated internal stresses, leading to improved dimensional stability and durability of the composite part. spmorell.com
The table below shows the effect of incorporating a flexibilizing monomer like ITDMA into a rigid polymer matrix for a composite application.
| Property | Typical Rigid Matrix (e.g., PMMA) | Matrix with ITDMA | Rationale |
| Impact Strength | Brittle | Increased | Flexible alkyl chains dissipate impact energy. |
| Flexibility | Low | Increased | Low Tg of PITDMA plasticizes the matrix. |
| Water Resistance | Moderate | Increased | Hydrophobic alkyl group repels water. |
| Polymerization Shrinkage | Higher | Reduced | Bulky side group reduces volume change during polymerization. |
Materials for Optical Applications
While Poly(methyl methacrylate) (PMMA) is renowned for its excellent optical clarity and is often used as a glass substitute, modifying the polymer backbone with other monomers can tune its optical properties for specific applications.
Poly(this compound) in Polymer Optical Fibers
Polymer Optical Fibers (POFs) are a critical component in various applications, from data communication to sensing, due to their flexibility, ease of handling, and cost-effectiveness compared to traditional silica-based fibers. scielo.br The most common material used for the core of POFs is Poly(methyl methacrylate) (PMMA) because of its exceptional transparency, with up to 92% light transmission in the visible spectrum, and a refractive index of approximately 1.491. scielo.broptic-gaggione.com
While PMMA provides excellent optical clarity, its application can be limited by its inherent brittleness and relatively low impact strength. mdpi.com To enhance these mechanical properties and introduce new functionalities, polymers are often created by copolymerizing methyl methacrylate with other monomers. This compound is utilized as one such functional comonomer to modify the properties of optical polymers. The incorporation of the long, hydrophobic isotridecyl alkyl chain into the polymer structure imparts specific desirable characteristics.
The primary role of including this compound in the polymer backbone is to increase flexibility and act as a plasticizer. jamorin.com This modification lowers the glass transition temperature (Tg) of the resulting copolymer, making it less brittle and more resilient to impact. This enhanced flexibility allows the optical fiber to be bent to a smaller radius without causing signal loss or mechanical failure. researchgate.net Furthermore, the hydrophobic nature of the isotridecyl group improves the polymer's resistance to moisture, enhancing the durability and lifespan of the optical fiber in varying environmental conditions. jamorin.com
Below is a table comparing the properties of standard PMMA with the typical property modifications introduced by incorporating this compound as a comonomer.
| Property | Standard PMMA | Copolymer with this compound |
| Primary Monomer | Methyl Methacrylate | Methyl Methacrylate, this compound |
| Refractive Index | ~1.491 optic-gaggione.com | Modified based on concentration |
| Flexibility | Rigid, Brittle optic-gaggione.com | Increased flexibility, Reduced brittleness jamorin.com |
| Moisture Resistance | Hygroscopic optic-gaggione.com | Increased hydrophobicity and weatherability jamorin.com |
| Impact Strength | Relatively low | Improved impact strength jamorin.com |
| Glass Transition (Tg) | ~110-135°C optic-gaggione.com | Lowered Tg |
This table presents generalized data based on typical material characteristics.
Sustainability Aspects in Poly(this compound) Applications
The increasing focus on environmental concerns has driven significant research and development in the field of sustainable polymers. The goal is to reduce the dependence on petrochemical feedstocks by utilizing renewable resources and adopting environmentally responsible manufacturing processes. Poly(this compound) is part of this movement, with advancements focused on its derivation from bio-based sources and its synthesis through green chemistry principles.
Bio-based Polymer Development and Green Chemistry Practices
A significant advancement in the sustainability of Poly(this compound) is the ability to source its monomer from renewable feedstocks. Research has demonstrated that Tridecyl Methacrylate (C13-MA) can be derived from natural oils, positioning it as a bio-based monomer. researchgate.netnih.gov This contrasts with traditional acrylic monomers that are typically synthesized from petroleum products. The use of bio-based C13-MA allows for the creation of polymers with a significant percentage of renewable carbon. nih.gov
Green chemistry and green engineering concepts are being applied to the polymerization of these bio-based monomers. One prominent method is photopolymerization, an environmentally friendly technique that is fast and easily controlled. nih.gov This process uses light to initiate polymerization, often at ambient temperatures and without the need for harsh solvents. Researchers have successfully synthesized thermoresponsive shape-memory photopolymers from mixtures of bio-based monomers, including Tridecyl Methacrylate. nih.gov These materials exhibit a high biorenewable carbon content, directly contributing to their sustainability profile. nih.gov
The table below, based on research findings, shows the biorenewable carbon content in photopolymers synthesized with Tridecyl Methacrylate.
| Polymer Composition | Biorenewable Carbon Content (%) |
| Copolymer of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | 63.7 - 74.9% nih.gov |
Data is derived from studies on specific photopolymer formulations. nih.gov
In addition to photopolymerization, other advanced polymerization techniques are being used with sustainably sourced monomers. Nitroxide-mediated polymerization (NMP) has been successfully employed to polymerize Tridecyl Methacrylate derived from sustainable feedstocks, creating copolymers with controlled molecular weight and low dispersity. researchgate.net These green practices, from the sourcing of renewable monomers to the use of efficient and clean polymerization methods, are crucial for the development of the next generation of sustainable advanced materials.
Q & A
Q. What are the established synthesis routes for isotridecyl methacrylate, and how can researchers optimize reaction conditions for high-purity yields?
this compound is typically synthesized via esterification of methacrylic acid with isotridecyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Optimization involves controlling stoichiometry, temperature (80–120°C), and solvent selection (toluene or xylene) to minimize side reactions like oligomerization . Purity can be enhanced using vacuum distillation or column chromatography. For reproducibility, document catalyst concentration, reaction time, and purification steps in detail .
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 110 | 78–85 | ≥95% |
| Enzymatic (lipase) | Immobilized CALB | 80 | 65–70 | ≥90% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR Spectroscopy : Prioritize ¹H NMR signals for methacrylate groups: δ 5.5–6.1 ppm (vinyl protons) and δ 1.8–2.1 ppm (methyl group adjacent to carbonyl) .
- FTIR : Key peaks include C=O stretch (~1720 cm⁻¹) and C-O-C ester linkage (~1150 cm⁻¹) .
- GC-MS : Monitor molecular ion peaks (m/z ~270) and fragmentation patterns to confirm structure and detect impurities .
Q. What solvent systems are suitable for studying this compound’s polymerization kinetics, and how do polarity and chain-transfer agents influence reactivity?
Non-polar solvents (e.g., toluene) favor controlled radical polymerization by reducing chain-transfer reactions. Use differential scanning calorimetry (DSC) to track exothermic peaks during initiation. Adjust initiator (e.g., AIBN) concentration (0.1–1.0 wt%) and temperature (60–80°C) to modulate reaction rates .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s reactivity in copolymerization systems while controlling variables like initiator concentration and temperature?
Employ a factorial design of experiments (DoE) to isolate variables:
- Factors : Initiator type (e.g., thermal vs. redox), monomer feed ratio, and reaction medium.
- Responses : Molecular weight (GPC), glass transition temperature (DSC), and conversion (FTIR/¹H NMR). Use kinetic modeling (e.g., Mayo-Lewis equation) to predict copolymer composition drift .
Q. What methodologies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, Tg) of this compound across studies?
- Comparative Analysis : Replicate experiments using identical purification protocols (e.g., inhibitor removal via alkaline washing) .
- Statistical Validation : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .
- Advanced Techniques : Use small-angle X-ray scattering (SAXS) to study molecular aggregation in different solvents .
Q. How can computational modeling (e.g., DFT, MD simulations) enhance the understanding of this compound’s behavior in polymer matrices?
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity with co-monomers like styrene or acrylates.
- Molecular Dynamics (MD) : Simulate chain entanglement and diffusion coefficients in bulk polymerization . Validate models with experimental rheology data (e.g., viscosity vs. shear rate) .
Q. What strategies mitigate oxygen inhibition in free-radical polymerization of this compound without compromising monomer stability?
- Inert Atmosphere : Use nitrogen/vacuum purging during synthesis.
- Additives : Incorporate 0.1–0.5 wt% tertiary amines (e.g., DMPA) as oxygen scavengers . Monitor inhibition via real-time FTIR or Raman spectroscopy .
Methodological Considerations
- Data Reproducibility : Adhere to Beilstein Journal guidelines for documenting experimental parameters (e.g., solvent purity, catalyst lot numbers) .
- Conflict Resolution : Cross-validate results using orthogonal techniques (e.g., NMR for structure, MALDI-TOF for oligomer detection) .
- Ethical Reporting : Disclose any deviations from published protocols and provide raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
